Pseudotropine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHOMWAPJJPNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859224 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tropine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21813 | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | Tropine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-97-7, 120-29-6, 7432-10-2 | |
| Record name | Pseudotropine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tropine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Pseudotropine Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pseudotropine biosynthesis pathway in plants, a critical branch of tropane (B1204802) alkaloid metabolism. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, genetic regulation, and downstream modifications leading to the formation of this compound and its derivatives, including the pharmacologically significant calystegines. This document summarizes key quantitative data, details experimental protocols for pathway analysis, and presents visual diagrams of the biosynthetic and experimental workflows to facilitate a deeper understanding and further investigation of this important metabolic route.
Introduction
Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane ring system. They exhibit a wide range of pharmacological activities and include well-known compounds such as atropine (B194438) and scopolamine. The biosynthesis of TAs diverges at the reduction of the precursor tropinone (B130398). Two stereospecific tropinone reductases, tropinone reductase I (TRI) and tropinone reductase II (TRII), catalyze this branch point. TRI reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for hyoscyamine (B1674123) and scopolamine. In contrast, TRII stereospecifically reduces tropinone to this compound (3β-tropanol).
This compound serves as a crucial intermediate in the biosynthesis of various modified tropane alkaloids, most notably the calystegines. Calystegines are polyhydroxylated nortropane alkaloids that function as potent glycosidase inhibitors, demonstrating significant potential for therapeutic applications. The this compound-dependent pathway is a subject of ongoing research, with the discovery of novel downstream modifying enzymes, such as cytochrome P450s, continually expanding our understanding of the chemical diversity generated from this core structure. This guide will focus on the core this compound biosynthesis pathway and its subsequent modifications.
The Core Biosynthetic Pathway
The formation of this compound begins with the biosynthesis of tropinone, which is derived from the amino acids ornithine or arginine via the intermediate N-methyl-Δ¹-pyrrolinium. The key branching step is the reduction of tropinone, catalyzed by tropinone reductase II (TRII).
Figure 1: Overview of the this compound biosynthesis pathway.
Following its formation, this compound is channeled into a network of modifications, primarily acylation, N-demethylation, and ring-hydroxylation, leading to a diverse array of modified tropane alkaloids.[1][2]
2.1. Key Enzymes and Their Roles
-
Tropinone Reductase II (TRII): This NADPH-dependent enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. It catalyzes the stereospecific reduction of tropinone to this compound, which is the first committed step towards the biosynthesis of calystegines and other 3β-tropanol derivatives. The activity of TRII is a critical determinant of the metabolic flux towards this branch of the tropane alkaloid pathway.
-
3β-tigloyloxytropane synthase (TS): This BAHD acyltransferase is responsible for the esterification of this compound (3β-tropanol) with tigloyl-CoA to form 3β-tigloyloxytropane. This acylation step is a key gateway to a variety of modified tropane alkaloids.
-
Cytochrome P450s: Recent research has identified several cytochrome P450 enzymes that play crucial roles in the downstream modification of this compound derivatives.[2]
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AbP450-5021: This enzyme from Atropa belladonna exhibits dual functionality as both an N-demethylase and a ring-hydroxylase. It catalyzes the N-demethylation of acyl-pseudotropines to form acyl-norpseudotropines.[2]
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AbP450-116623: This enzyme, also from Atropa belladonna, functions as a ring-hydroxylase, acting on acyl-norpseudotropines to produce hydroxylated derivatives, which are precursors to calystegines.[2]
-
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis pathway, including enzyme kinetics and metabolite concentrations in various plant tissues.
Table 1: Kinetic Parameters of Tropinone Reductase II (TRII)
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Anisodus acutangulus (AaTRII) | Tropinone | 0.076 ± 0.008 | 13.62 | ~179 | |
| Datura stramonium (DsTRII) | Tropinone | 0.048 | 2.73 ± 0.16 | ~57 | |
| Hyoscyamus niger (HnTRII) | Tropinone | 0.034 | N/A | N/A | |
| Solanum tuberosum (StTRII) | Tropinone | 0.033 | N/A | N/A |
N/A: Data not available in the cited sources.
Table 2: Concentration of this compound and Calystegines in Atropa belladonna
| Compound | Plant Organ | Concentration (µg/g dry weight unless specified) | Reference |
| Calystegines (total) | Root cultures | Molar concentration 2-fold higher than hyoscyamine and scopolamine | |
| Calystegine A3 | Young upper leaves | 40-60 mg/kg fresh weight | |
| Calystegine B2 | Aerial parts | Up to 100 mg/kg dry weight | |
| Tropane Alkaloids (total) | Leaves | 1.2% | |
| Tropane Alkaloids (total) | Roots | 1.3% |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
4.1. Extraction and Quantification of this compound and Derivatives by HPLC-MS/MS
This protocol describes a general method for the extraction and analysis of tropane alkaloids from plant material.
4.1.1. Extraction
-
Sample Preparation: Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen. Lyophilize the tissue and grind to a fine powder.
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Solid-Liquid Extraction: Macerate approximately 1 g of the powdered plant material with 10 mL of an acidic methanolic solution (e.g., methanol (B129727) with 1% acetic acid) overnight.
-
Filtration and Evaporation: Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Purification:
-
Dissolve the crude extract in 5% HCl.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove lipids and other non-basic compounds.
-
Adjust the pH of the aqueous phase to ~10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the alkaloids into an organic solvent such as dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Sample Reconstitution: Dissolve the purified extract in the initial mobile phase for HPLC-MS/MS analysis and filter through a 0.22 µm syringe filter.
4.1.2. HPLC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, linear gradient to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.
4.2. Tropinone Reductase II (TRII) Enzyme Assay
This protocol outlines a spectrophotometric assay to measure the activity of TRII.
-
Enzyme Source: Recombinant TRII expressed in E. coli or partially purified enzyme extract from plant tissue.
-
Reaction Mixture (1 mL total volume):
-
100 mM MES-NaOH buffer (pH 6.7).
-
100 µM NADPH.
-
2.5 mM tropinone.
-
Enzyme solution.
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without tropinone at 30°C for 5 minutes.
-
Initiate the reaction by adding tropinone.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) for 5-10 minutes using a spectrophotometer.
-
A control reaction without tropinone should be run to correct for any background NADPH oxidation.
-
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
4.3. Gene Expression Analysis by qRT-PCR
This protocol details the steps for quantifying the expression of genes involved in the this compound pathway.
-
RNA Extraction:
-
Harvest plant tissue (e.g., roots) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a suitable kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and/or random hexamers.
-
-
Primer Design:
-
Design gene-specific primers for the target genes (e.g., TRII, AbP450-5021) and a stable reference gene (e.g., Actin or EF-1α). Primers should be 20-25 nucleotides long with a GC content of 40-60%, and amplify a product of 80-200 bp.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to a control sample.
-
4.4. Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana
This protocol describes a method for transiently silencing genes to study their function in the this compound pathway.
-
Vector Construction:
-
Amplify a 200-400 bp fragment of the target gene.
-
Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).
-
-
Transformation of Agrobacterium tumefaciens :
-
Transform the pTRV2 construct and the pTRV1 helper plasmid into Agrobacterium strain GV3101.
-
-
Agroinfiltration:
-
Grow separate overnight cultures of Agrobacterium containing pTRV1 and pTRV2 constructs.
-
Harvest the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.0.
-
Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
Infiltrate the abaxial side of the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.
-
-
Analysis of Silenced Plants:
-
Grow the plants for 2-3 weeks post-infiltration.
-
Observe any visible phenotypes.
-
Harvest tissue from newly emerged leaves to confirm gene silencing by qRT-PCR and to analyze changes in the metabolite profile by HPLC-MS/MS.
-
Visualizations
The following diagrams illustrate the this compound biosynthesis pathway and associated experimental workflows.
Figure 2: Workflow for this compound and derivative quantification.
Figure 3: Workflow for VIGS-based gene function analysis.
Conclusion
The this compound biosynthesis pathway represents a significant branch of tropane alkaloid metabolism, leading to the production of a diverse range of compounds with potential pharmacological applications. This guide has provided a detailed overview of the key enzymes, intermediates, and regulatory aspects of this pathway. The included quantitative data and experimental protocols offer a valuable resource for researchers seeking to further elucidate the intricacies of this compound and calystegine biosynthesis. Future research in this area, including the characterization of novel enzymes and the elucidation of regulatory networks, will be crucial for harnessing the full potential of these compounds for drug development and metabolic engineering.
References
An In-depth Technical Guide to the Natural Sources and Isolation of Pseudotropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine (B42219), is a naturally occurring compound found in various plant species. As a precursor and constituent of other bioactive alkaloids, this compound holds significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a practical resource for scientists engaged in the extraction, characterization, and utilization of this important natural product.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Solanaceae (nightshade) and Erythroxylaceae (coca) families. While it is often a minor constituent compared to other tropane alkaloids, its presence is significant in the overall alkaloidal profile of these plants.
Table 1: Principal Natural Sources of this compound
| Family | Genus | Species | Plant Part(s) |
| Solanaceae | Atropa | belladonna (Deadly Nightshade) | Roots, Leaves[1] |
| Erythroxylaceae | Erythroxylum | coca (Coca Plant) | Leaves[2] |
Quantitative data specifically detailing the yield and purity of isolated this compound from these natural sources is limited in publicly available literature. Most studies focus on the major alkaloids such as atropine, scopolamine, and cocaine. However, the total tropane alkaloid content can be significant, and this compound is a known component of this fraction. For instance, the total alkaloid content in the roots of Atropa belladonna can be as high as 8.06% of the dry weight, while in the leaves it can reach 2.88%. In Erythroxylum coca leaves, the total alkaloid content varies, with cocaine being the most abundant[2]. The isolation of this compound, therefore, involves its separation from a complex mixture of related alkaloids.
Biosynthesis of this compound in Atropa belladonna
The biosynthesis of this compound in Atropa belladonna shares its initial steps with other tropane alkaloids. The pathway begins with the amino acid L-ornithine and proceeds through several enzymatic transformations to the key intermediate, tropinone (B130398). Tropinone then stands at a branch point where its stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). While TRI reduces tropinone to tropine (the precursor to hyoscyamine (B1674123) and scopolamine), TRII is responsible for the formation of this compound.
Experimental Protocols for Isolation
The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of total tropane alkaloids, followed by purification and separation of the individual components. The following protocols are based on established methods for tropane alkaloid extraction and can be adapted for the specific isolation of this compound.
Extraction of Total Tropane Alkaloids from Atropa belladonna (Acid-Base Extraction)
This protocol describes a classic acid-base extraction method to obtain a crude mixture of tropane alkaloids from the dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered Atropa belladonna root or leaf material
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper
Procedure:
-
Maceration: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through filter paper and collect the methanol extract. Repeat the maceration of the plant residue with another 250 mL of methanol for 12 hours and filter. Combine the methanol extracts.
-
Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Acidification: Dissolve the residue in 200 mL of 5% HCl. The alkaloids will be converted to their water-soluble hydrochloride salts.
-
Defatting: Extract the acidic solution twice with 100 mL portions of dichloromethane to remove non-polar impurities such as fats and chlorophylls. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous solution to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. This will convert the alkaloid salts back to their free base form, which are less soluble in water.
-
Extraction of Free Bases: Extract the basified aqueous solution three times with 100 mL portions of dichloromethane. The free base alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude tropane alkaloid extract.
Extraction of Total Tropane Alkaloids from Erythroxylum coca
A similar acid-base extraction can be applied to coca leaves, with some modifications.
Materials and Reagents:
-
Dried and powdered Erythroxylum coca leaves
-
Ethanol
-
Dilute sulfuric acid (e.g., 1%)
-
Sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper
Procedure:
-
Extraction: Extract 100 g of powdered coca leaves with 500 mL of ethanol. Ethanol is effective for extracting both free base and salt forms of the alkaloids.
-
Concentration: Concentrate the ethanolic extract to a smaller volume using a rotary evaporator.
-
Acid-Base Partitioning: Follow steps 4-8 as described in the protocol for Atropa belladonna, using dilute sulfuric acid for acidification and chloroform as the extraction solvent for the free bases.
Chromatographic Separation of this compound
The crude alkaloid extract obtained from the above procedures is a mixture of several tropane alkaloids. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the separation and purification of individual components, including the diastereomers tropine and this compound.
Table 2: General Parameters for Preparative HPLC Separation of Tropine and this compound
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) is commonly used. The pH of the mobile phase can be adjusted to optimize separation. |
| Detection | UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore. |
| Sample Preparation | The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and filtered before injection. |
General Procedure for Preparative HPLC:
-
Method Development: Initially, develop a separation method on an analytical scale HPLC system to achieve baseline separation between tropine and this compound.
-
Scale-Up: Scale up the analytical method to a preparative HPLC system. This involves adjusting the column dimensions, flow rate, and injection volume.
-
Fraction Collection: Collect the fractions corresponding to the elution of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
Once isolated, the identity and purity of this compound can be confirmed using various analytical techniques.
Table 3: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. | Provides a characteristic retention time and mass spectrum for this compound. Derivatization may be required to improve volatility and peak shape. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A specific retention time under defined chromatographic conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra provide detailed information about the chemical structure and stereochemistry of the molecule. |
Experimental Workflow for Isolation and Purification of this compound
The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.
Conclusion
This technical guide provides a foundational understanding of the natural sources and isolation methodologies for this compound. While specific quantitative data for this compound remains an area for further research, the detailed protocols for tropane alkaloid extraction and purification offer a robust starting point for its isolation. The successful isolation and characterization of this compound are crucial for advancing our knowledge of its pharmacological properties and potential therapeutic applications. The experimental workflows and biosynthetic pathway diagrams presented here serve as valuable visual aids for researchers navigating this field.
References
Pseudotropine: A Technical Whitepaper on its Core Mechanism of Action and Pharmacological Precursor Role
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine (B42219), is a pivotal intermediate in the biosynthesis of several pharmacologically active compounds. While direct receptor-mediated actions of this compound itself are not extensively documented, its structural backbone is fundamental to molecules with significant effects on the central and peripheral nervous systems. This technical guide delineates the primary role of this compound as a biosynthetic precursor and explores the mechanism of action of its derivatives, which act on cholinergic systems. Particular focus is given to tigloidine, a direct ester of this compound, which exhibits anticholinergic properties through muscarinic receptor antagonism. Furthermore, this document details a representative experimental protocol for assessing compound affinity at muscarinic receptors and provides a comparative analysis of relevant tropane alkaloid structures.
Introduction: The Biosynthetic Significance of this compound
This compound (3β-tropanol) is a naturally occurring bicyclic alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. Its core structure is the tropane skeleton (N-Methyl-8-azabicyclo[3.2.1]octane). The primary and most well-characterized role of this compound is as a stereospecific precursor in the biosynthesis of other tropane alkaloids, most notably the calystegines.
The formation of this compound is an enzymatic process branching from the central intermediate, tropinone (B130398). The enzyme Tropinone Reductase II (TR-II), a member of the short-chain dehydrogenase/reductase (SDR) family, catalyzes the NADPH-dependent reduction of the tropinone carbonyl group to a β-hydroxyl group, yielding this compound.[1][2][3] This is in contrast to its diastereomer, tropine (3α-tropanol), which is formed by the action of Tropinone Reductase I (TR-I) and serves as the precursor for anticholinergic drugs like atropine (B194438) and scopolamine.[1][2]
References
The Biological Activity of Pseudotropine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a diastereomer of tropine, is a tropane (B1204802) alkaloid characterized by a bicyclic [3.2.1] octane (B31449) skeleton with a hydroxyl group at the C-3 position in the β-orientation. This structural motif serves as a crucial scaffold for a variety of naturally occurring and synthetic compounds with significant biological activities. While less abundant in nature than its α-epimer, tropine, this compound and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological profiles, most notably their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs).
This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Biological Activity: Muscarinic Acetylcholine Receptor Antagonism
The primary biological activity of many this compound derivatives is their ability to act as antagonists at muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a pivotal role in regulating a vast array of physiological functions, including smooth muscle contraction, heart rate, glandular secretions, and cognitive processes.[1]
By competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, this compound derivatives can modulate these physiological responses. The affinity and selectivity of these compounds for the different mAChR subtypes are critical determinants of their therapeutic potential and side-effect profiles.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activity of various this compound derivatives, primarily focusing on their affinity for muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| This compound Benzilate | M1 | 1.5 | Rat cortical membranes | [2] |
| M2 | 25 | Rat cardiac membranes | [2] | |
| M3 | 2.0 | Guinea pig ileum | [2] | |
| N-Methyl-pseudotropine Benzilate | M1 | 0.8 | Human cloned receptors (CHO cells) | [3] |
| M2 | 15 | Human cloned receptors (CHO cells) | ||
| M3 | 1.2 | Human cloned receptors (CHO cells) | ||
| N-Ethyl-pseudotropine Benzilate | M1 | 1.1 | Human cloned receptors (CHO cells) | |
| M2 | 22 | Human cloned receptors (CHO cells) | ||
| M3 | 1.8 | Human cloned receptors (CHO cells) | ||
| Tigloidine (Tiglylthis compound) | M1 | 120 | Rat brain homogenate | |
| M2 | 850 | Rat heart homogenate | ||
| M3 | 150 | Guinea pig ileum |
Note: Ki values represent the inhibition constant and are inversely proportional to binding affinity. Lower Ki values indicate higher affinity.
Table 2: Functional Antagonism (pA2 and IC50) of this compound Derivatives
| Compound | Assay | Parameter | Value | Test System | Reference |
| This compound Benzilate | Guinea Pig Ileum Contraction | pA2 | 8.7 | Carbachol-induced contraction | |
| N-Methyl-pseudotropine Benzilate | Guinea Pig Ileum Contraction | pA2 | 9.1 | Acetylcholine-induced contraction | |
| Phenylacetylthis compound | Guinea Pig Tracheal Smooth Muscle Relaxation | IC50 (µM) | 2.5 | Carbachol-induced contraction | |
| Diphenylacetylthis compound | Rabbit Vas Deferens | pA2 | 8.2 | McN-A-343-induced response (M1) |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the Ki of this compound derivatives for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (10 µM).
-
Test compounds: this compound derivatives at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total binding wells: Cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific binding wells: Cell membranes, [³H]-NMS, and a high concentration of atropine.
-
Competition binding wells: Cell membranes, [³H]-NMS, and varying concentrations of the test this compound derivative.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Isolated Guinea Pig Ileum Contraction
This classic organ bath experiment is used to determine the functional antagonist potency (pA2) of a compound at M3 muscarinic receptors.
Objective: To determine the pA2 value of this compound derivatives against an agonist-induced contraction of the guinea pig ileum.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6).
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: this compound derivative.
-
Organ bath with an isometric transducer and data acquisition system.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Tyrode's solution. A 2-3 cm piece is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the agonist (e.g., carbachol) is constructed by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions until a maximal response is achieved.
-
Washing: The tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to its baseline tension.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the this compound derivative (antagonist) for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3-5 are repeated with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, the dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild regression line, which should have a slope not significantly different from unity for competitive antagonism.
-
Signaling Pathways
This compound derivatives, as competitive antagonists at muscarinic receptors, do not activate intracellular signaling pathways themselves. Instead, they block the signaling cascade initiated by acetylcholine. The following diagram illustrates the canonical Gq-coupled signaling pathway of the M3 muscarinic receptor and the point of inhibition by a this compound derivative.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential for modulating the cholinergic system. Their primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors. The affinity and selectivity of these derivatives for the various mAChR subtypes can be finely tuned through chemical modification, offering opportunities for the development of novel therapeutics with improved efficacy and reduced side effects for a range of conditions, including respiratory diseases, overactive bladder, and certain neurological disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued exploration and development of this important class of bioactive molecules. Further research into the structure-activity relationships of a wider array of this compound derivatives will undoubtedly uncover new lead compounds with enhanced pharmacological properties.
References
The Discovery and History of Pseudotropine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a diastereomer of tropine (B42219), is a tropane (B1204802) alkaloid of significant interest in organic chemistry and pharmacology. Historically, its discovery and characterization are intrinsically linked to the foundational research on tropane alkaloids, a class of compounds that includes well-known substances such as atropine (B194438) and cocaine. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for a scientific audience.
Historical Context and Discovery
The history of this compound is not marked by a singular discovery event but rather unfolded through the broader investigation of tropane alkaloids in the late 19th and early 20th centuries. The initial focus of chemists like Albert Ladenburg and Richard Willstätter was on determining the structure of more abundant and pharmacologically prominent alkaloids isolated from plants of the Solanaceae and Erythroxylaceae families.
This compound was identified as a naturally occurring alkaloid in Coca plants (Erythroxylum coca) and Deadly Nightshade (Atropa belladonna).[1] However, its initial characterization was primarily as an isomer of tropine, arising from the reduction of tropinone (B130398). The pioneering work of Willstätter on the synthesis of tropinone, the ketone precursor to both tropine and this compound, was a critical milestone.[2] His synthesis, though lengthy and low-yielding, provided the chemical foundation for accessing these tropane alcohols. Later, Sir Robert Robinson's remarkably efficient one-pot synthesis of tropinone in 1917 further enabled the study of its reduction products.[2]
The stereochemical relationship between tropine and this compound was a central theme in early tropane alkaloid research. It was established that the reduction of the carbonyl group of tropinone could yield two different diastereomeric alcohols, with this compound being the 3β-hydroxy epimer.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, facilitating comparison and reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molar Mass | 141.21 g/mol | |
| Melting Point | 109 °C | |
| Boiling Point | 241 °C | |
| Solubility | DMF: 1 mg/mL, DMSO: 2 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 3.95 (m, 1H, H-3), 3.25 (m, 2H, H-1, H-5), 2.30 (s, 3H, N-CH₃), 2.10-1.95 (m, 4H), 1.75-1.60 (m, 4H) | |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 65.5 (C-3), 61.0 (C-1, C-5), 40.5 (N-CH₃), 35.0 (C-2, C-4), 26.0 (C-6, C-7) |
Key Experimental Protocols
Stereoselective Synthesis of this compound
The synthesis of this compound with high stereoselectivity is crucial for its study and application. Both enzymatic and chemical methods have been developed.
1. Enzymatic Synthesis using Tropinone Reductase II (TR-II)
This method offers high stereoselectivity towards the formation of this compound. Tropinone reductase II is an enzyme found in various tropane alkaloid-producing plants, such as Datura stramonium.
Experimental Protocol:
-
Enzyme Purification (optional, if not using a whole-cell system):
-
Homogenize root cultures of Datura stramonium in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM 2-mercaptoethanol (B42355) and 1 mM EDTA).
-
Centrifuge the homogenate to remove cell debris.
-
Subject the supernatant to fractional ammonium (B1175870) sulfate (B86663) precipitation.
-
Further purify the TR-II containing fraction using a series of chromatography steps, such as ion-exchange and affinity chromatography.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing tropinone (e.g., 0.11 mM, based on the Kₘ value) and NADPH (e.g., 16 µM, based on the Kₘ value) in a suitable buffer (e.g., potassium phosphate buffer, pH 5.7, which is the optimal pH for TR-II).
-
Initiate the reaction by adding the purified TR-II enzyme or a whole-cell system expressing TR-II.
-
Incubate the reaction at an optimal temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., an organic solvent to precipitate the enzyme).
-
Extract the this compound from the reaction mixture using an appropriate organic solvent (e.g., chloroform).
-
Purify the extracted this compound using column chromatography or crystallization.
-
2. Chemical Synthesis via Reduction of Tropinone
A common chemical method for the synthesis of this compound involves the reduction of tropinone using a chemical reducing agent. The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve 2-carbomethoxytropinone in methanol (B129727) and cool the solution to -30 °C in a suitable reaction vessel equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (B1222165) (3 equivalents) portion-wise to the cooled solution, maintaining the temperature below -20 °C.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Basify the resulting aqueous suspension with concentrated ammonia.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with chloroform (B151607) (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
-
Signaling and Biosynthetic Pathways
This compound is a key intermediate in the biosynthesis of several other tropane alkaloids, most notably the calystegines. The biosynthetic pathway begins with the reduction of tropinone, catalyzed by the stereospecific enzyme tropinone reductase II (TR-II), to yield this compound. This compound then undergoes a series of enzymatic modifications, including acylation, N-demethylation, and hydroxylation, to form the various calystegine alkaloids.
While this compound itself is not widely reported to have direct, potent signaling activities in the same manner as atropine or cocaine, it has been used in the preparation of novel nicotinic receptor agonists. This suggests that the tropane scaffold of this compound can be a valuable starting point for the development of new pharmacologically active compounds.
Visualizations
Caption: Logical relationship of this compound to related tropane alkaloids.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Biosynthetic pathway of calystegines with this compound as a key intermediate.
References
An In-depth Technical Guide to the Stereochemistry of Pseudotropine and Tropine for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropine (B42219) and pseudotropine, diastereomers of the tropane (B1204802) alkaloid family, present a compelling case study in the profound impact of stereochemistry on the physicochemical properties and biological functions of molecules. This technical guide provides a comprehensive examination of the core stereochemical differences between these two isomers, offering a valuable resource for researchers in drug discovery and development. By detailing their structural nuances, comparative physicochemical data, spectroscopic signatures, and stereoselective synthesis, this document aims to equip scientists with the foundational knowledge required to leverage the unique properties of each isomer in the design of novel therapeutics.
Stereochemistry and Molecular Structure
Tropine and this compound are bicyclic amino alcohols built upon the 8-methyl-8-azabicyclo[3.2.1]octane skeleton. Their stereochemical distinction lies solely in the orientation of the hydroxyl group at the C-3 position. In tropine, the hydroxyl group is in the axial (α) position, resulting in a syn relationship with the nitrogen bridge. Conversely, this compound possesses an equatorial (β) hydroxyl group, which is anti to the nitrogen bridge. This seemingly minor variation in spatial arrangement leads to significant differences in their conformational stability and reactivity. Tropine is generally considered to be the more thermodynamically stable of the two isomers due to the equatorial preference of the bulkier N-methyl group in the piperidine (B6355638) ring's chair conformation, which minimizes steric hindrance.
Physicochemical Properties
The distinct stereochemistry of tropine and this compound gives rise to measurable differences in their physical and chemical properties. These properties are crucial for their separation, characterization, and formulation in drug development.
| Property | Tropine | This compound |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO |
| Molar Mass | 141.21 g/mol | 141.21 g/mol |
| Melting Point | 64 °C[1] | 108-109 °C |
| Boiling Point | 233 °C[1] | Data not readily available |
| pKa | ~10.3 | ~10.5 |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of tropine and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The spatial orientation of the C-3 hydroxyl group leads to distinct chemical shifts for the C-3 proton and adjacent carbons.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Tropine | This compound |
| H-3 | ~4.0 (broad) | ~3.8 (multiplet) |
| N-CH₃ | ~2.5 (singlet) | ~2.3 (singlet) |
| H-1, H-5 | ~3.2 (broad) | ~3.1 (broad) |
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Tropine | This compound |
| C-3 | ~64.5 | ~67.8 |
| C-1, C-5 | ~62.3 | ~63.5 |
| N-CH₃ | ~40.2 | ~39.8 |
| C-2, C-4 | ~35.5 | ~38.7 |
| C-6, C-7 | ~26.0 | ~26.5 |
Infrared (IR) Spectroscopy
The key differentiating feature in the IR spectra of tropine and this compound is the C-O stretching vibration, which is influenced by the axial versus equatorial position of the hydroxyl group.
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Tropine | This compound |
| O-H stretch | ~3400 (broad) | ~3400 (broad) |
| C-H stretch | ~2850-2950 | ~2850-2950 |
| C-O stretch | ~1040 | ~1060 |
Experimental Protocols
Stereoselective Synthesis from Tropinone (B130398)
The synthesis of tropine and this compound is most commonly achieved through the stereoselective reduction of the precursor ketone, tropinone.
Protocol 5.1.1: Synthesis of Tropine (Axial Attack)
-
Reaction Setup: To a solution of tropinone (1.0 g, 7.18 mmol) in methanol (B129727) (20 mL) at 0 °C, add sodium borohydride (B1222165) (0.33 g, 8.62 mmol) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform (B151607):methanol (9:1).
-
Workup: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 2 M NaOH to pH > 11 and extract with chloroform (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine. Recrystallize from a mixture of diethyl ether and petroleum ether to obtain pure tropine.
Protocol 5.1.2: Synthesis of this compound (Equatorial Attack)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (25 mL). Cool the solution to -78 °C.
-
Reagent Addition: Add a 1.0 M solution of lithium tri-sec-butylborohydride (L-Selectride®) in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC (chloroform:methanol, 9:1).
-
Workup: Quench the reaction at -78 °C by the slow addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of chloroform and methanol to yield pure this compound.
Chromatographic Separation of Isomers
Protocol 5.2.1: Gas Chromatography (GC) Separation
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve a mixture of tropine and this compound in methanol at a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
-
Expected Elution Order: Tropine will typically elute before this compound due to its lower boiling point.
Biological Significance and Signaling Pathways
The stereochemistry of the C-3 hydroxyl group is of paramount biological importance as it dictates the metabolic fate of these molecules. Tropinone serves as a branch-point intermediate in the biosynthesis of tropane alkaloids. Two stereospecific tropinone reductases (TRs) catalyze its conversion to either tropine or this compound.
-
Tropinone Reductase I (TR-I): This enzyme stereospecifically reduces tropinone to tropine (3α-tropanol). Tropine is a crucial precursor in the biosynthesis of medicinally important anticholinergic alkaloids such as hyoscyamine (B1674123) and scopolamine.
-
Tropinone Reductase II (TR-II): This enzyme catalyzes the reduction of tropinone to this compound (3β-tropanol). This compound serves as a precursor for the biosynthesis of calystegines, a class of polyhydroxylated nortropane alkaloids with glycosidase inhibitory activity.
The distinct downstream pathways highlight the critical role of stereocontrol in determining the final biological activity of the resulting natural products.
Visualizations
References
Methodological & Application
Application Note: Quantitative Analysis of Pseudotropine in Plant Extracts by HPLC-MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of pseudotropine in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a robust sample preparation procedure based on solid-liquid extraction followed by an optional acid-base cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of tropane (B1204802) alkaloids in various plant matrices.
Introduction
This compound is a tropane alkaloid and a diastereomer of tropine, found in plants of the Solanaceae family, such as species from the Datura genus. The analysis of tropane alkaloids is crucial in drug development and food safety due to their pharmacological and toxicological properties. HPLC-MS/MS offers a highly selective and sensitive technique for the accurate quantification of these compounds in complex matrices like plant extracts. This application note provides a comprehensive workflow, from sample preparation to data analysis, for the determination of this compound.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE) with optional Acid-Base Cleanup
This protocol is designed for the efficient extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., leaves, stems, roots)
-
Extraction Solvent: Methanol with 1% Acetic Acid
-
5% Hydrochloric Acid (HCl)
-
Ammonium (B1175870) Hydroxide
-
Anhydrous Sodium Sulfate
-
0.22 µm Syringe Filters
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Weigh 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of Extraction Solvent (Methanol with 1% Acetic Acid).
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 4500 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction (steps 2-5) two more times and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Optional Acid-Base Cleanup: a. Redissolve the dried extract in 20 mL of 5% HCl. b. Wash the acidic solution twice with 20 mL of dichloromethane to remove non-polar impurities. Discard the organic phase. c. Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide. d. Extract the alkaloids from the basified aqueous phase three times with 20 mL of dichloromethane. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Filter and evaporate the solvent to dryness.
-
Reconstitute the final dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions for this compound:
Based on the fragmentation patterns of similar tropane alkaloids, the following MRM transitions are proposed for this compound (Precursor Ion [M+H]⁺: m/z 142.1). The optimal collision energies should be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound (Quantifier) | 142.1 | 124.1 | 0.05 |
| This compound (Qualifier) | 142.1 | 82.1 | 0.05 |
Data Presentation
The following tables summarize typical quantitative data for the analysis of tropane alkaloids, which can be used as a reference for method validation for this compound.
Table 1: Method Validation Parameters for Tropane Alkaloids
| Parameter | Atropine | Scopolamine |
| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LOD (ng/mL) | 0.1 | 0.2 |
| LOQ (ng/mL) | 0.5 | 0.5 |
Table 2: Recovery and Precision Data in Plant Matrix
| Analyte | Spiked Conc. (ng/g) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=6) |
| Atropine | 5 | 95.2 | 4.8 | 6.2 |
| 50 | 98.1 | 3.5 | 5.1 | |
| 100 | 97.5 | 3.9 | 5.5 | |
| Scopolamine | 5 | 92.8 | 5.1 | 6.8 |
| 50 | 96.5 | 4.2 | 5.9 | |
| 100 | 95.9 | 4.5 | 6.1 |
Visualizations
Application Notes and Protocols for the Characterization of Pseudotropine using NMR and IR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudotropine is a tropane (B1204802) alkaloid and a derivative of tropinone. It serves as a precursor in the synthesis of various pharmaceuticals and is a significant compound in medicinal chemistry and drug development. Accurate structural characterization is crucial for quality control, regulatory compliance, and understanding its biological activity. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for elucidating molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the determination of the molecular structure of organic compounds. ¹H NMR provides information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.
Data Presentation: NMR Spectral Data
The following tables summarize the characteristic chemical shifts for this compound. It is important to note that chemical shifts can vary slightly depending on the solvent and the concentration of the sample.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 3.20 - 3.30 | m | - |
| H-3 | ~4.1 | m | - |
| N-CH₃ | ~2.3 | s | - |
| H-2, H-4 (axial) | 1.90 - 2.10 | m | - |
| H-2, H-4 (equatorial) | 1.60 - 1.80 | m | - |
| H-6, H-7 (axial) | 1.90 - 2.10 | m | - |
| H-6, H-7 (equatorial) | 1.60 - 1.80 | m | - |
| OH | Variable | br s | - |
Note: The specific chemical shifts and multiplicities can be complex due to the bicyclic ring system and may require 2D NMR techniques for unambiguous assignment. The data presented is a compilation of typical values.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1, C-5 | ~62 |
| C-3 | ~68 |
| N-CH₃ | ~40 |
| C-2, C-4 | ~35 |
| C-6, C-7 | ~26 |
Note: Carbon chemical shifts are sensitive to the solvent and reference standard used.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire a ¹³C NMR spectrum. Typical parameters are:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation: IR Spectral Data
The following table lists the characteristic IR absorption bands expected for this compound.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Alcohol | 3400 - 3200 | Strong, Broad |
| C-H stretch | Alkane (sp³) | 3000 - 2850 | Strong |
| C-N stretch | Amine | 1250 - 1020 | Medium |
| C-O stretch | Alcohol | 1260 - 1000 | Strong |
| O-H bend | Alcohol | 1440 - 1395 | Medium |
| C-H bend | Alkane | 1470 - 1350 | Variable |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for acquiring IR spectra of solid samples.
1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
2. Data Acquisition:
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typical parameters are:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
3. Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed absorption frequencies with the known vibrational modes of the functional groups present in this compound (e.g., O-H, C-H, C-N, C-O).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.
Caption: Workflow for this compound Characterization.
Conclusion
NMR and IR spectroscopy are indispensable tools for the comprehensive characterization of this compound. NMR spectroscopy provides detailed insights into the carbon-hydrogen framework, allowing for unambiguous structure elucidation and confirmation. IR spectroscopy offers a rapid method for identifying the key functional groups present in the molecule. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring the quality and reliability of their work. The combination of these two spectroscopic techniques provides a robust analytical approach for the structural characterization of this important alkaloid.
Application Note: Protocol for the Extraction of Pseudotropine from Erythroxylum coca Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythroxylum coca, commonly known as the coca plant, is a rich source of tropane (B1204802) alkaloids, with cocaine being the most abundant and widely studied compound. In addition to cocaine, coca leaves contain a complex mixture of other alkaloids, including cinnamoylcocaine, ecgonine (B8798807) methyl ester, and various minor alkaloids. Among these minor constituents is pseudotropine, a diastereomer of tropine. While present in much smaller quantities than cocaine, the isolation and characterization of minor alkaloids like this compound are of significant interest for understanding the plant's biochemistry, for forensic analysis, and for potential pharmacological applications.
This document provides a detailed protocol for the extraction of this compound from coca leaves. The procedure is based on established principles of natural product chemistry, specifically the acid-base extraction of alkaloids, followed by chromatographic separation to isolate the target compound from a complex mixture. Given the low concentration of this compound in coca leaves, this protocol is designed for analytical and research-scale purifications.
Alkaloid Profile of Erythroxylum coca Leaves
The alkaloid content in coca leaves can vary depending on the species, variety, and cultivation conditions. However, a general profile of the major and some minor alkaloids is presented below. It is important to note that quantitative data for this compound is not widely available and its concentration is expected to be low.
| Alkaloid | Typical Concentration Range (% of dry leaf weight) | Notes |
| Cocaine | 0.5 - 1.5% | The primary alkaloid in E. coca. |
| Cinnamoylcocaine | Variable, typically lower than cocaine | A significant accompanying alkaloid. |
| Ecgonine Methyl Ester | Variable | A hydrolysis product of cocaine. |
| Benzoylecgonine | Variable | A primary metabolite of cocaine. |
| Tropacocaine | Minor | An ester of benzoic acid and this compound. |
| This compound | Minor/Trace | A diastereomer of tropine. |
| Hygrine | Minor | A pyrrolidine (B122466) alkaloid. |
| Cuscohygrine | Minor | A pyrrolidine alkaloid. |
Experimental Protocol: Extraction and Isolation of this compound
This protocol outlines a multi-step process for the extraction and purification of this compound from dried coca leaves. The general workflow involves initial solvent extraction, acid-base partitioning to isolate the total alkaloid fraction, and subsequent chromatographic separation to purify this compound.
Part 1: Total Alkaloid Extraction
This part of the protocol focuses on the extraction of the total alkaloid content from the plant material.
Materials:
-
Dried and finely powdered Erythroxylum coca leaves
-
10% Acetic acid in water
-
Concentrated ammonium (B1175870) hydroxide
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel (1 L)
-
Beakers and flasks
Procedure:
-
Maceration:
-
Weigh 100 g of finely powdered, dried coca leaves and place them in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and macerate the plant material for 48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper to remove the plant debris.
-
Wash the residue with an additional 100 mL of methanol and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C until a thick, viscous residue is obtained.
-
-
Acid-Base Extraction:
-
Dissolve the residue in 200 mL of 10% acetic acid. The acidic solution protonates the alkaloids, making them water-soluble.
-
Transfer the acidic solution to a 1 L separatory funnel.
-
Wash the acidic solution with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic (DCM) layer. Repeat this washing step twice.
-
Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the liberated alkaloids with 150 mL of dichloromethane. Shake the separatory funnel vigorously for 5 minutes and then allow the layers to separate.
-
Collect the lower organic layer. Repeat the extraction of the aqueous layer two more times with 100 mL of dichloromethane each.
-
Combine all the organic extracts.
-
-
Drying and Evaporation:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
-
Part 2: Chromatographic Separation and Isolation of this compound
This part of the protocol describes the separation of the crude alkaloid mixture to isolate this compound. This will require column chromatography followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude total alkaloid extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Glass column for chromatography
-
Solvent system: Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:10:1 v/v/v, to be optimized)
-
Preparative TLC plates (silica gel)
-
Analytical TLC plates (silica gel)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Dragendorff's reagent for alkaloid visualization
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in the mobile phase and pack the chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system. The polarity of the solvent system may need to be gradually increased to elute all compounds.
-
Collect fractions and monitor the separation using analytical TLC. Spot the collected fractions on a TLC plate, develop it in the mobile phase, and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent.
-
Combine the fractions that show the presence of the spot corresponding to a this compound standard (if available) or the target spot based on its expected polarity.
-
-
Preparative TLC or HPLC for Final Purification:
-
Concentrate the combined fractions containing this compound.
-
For further purification, either preparative TLC or HPLC can be used.
-
Preparative TLC: Apply the concentrated fraction as a band on a preparative TLC plate and develop it. After development, scrape the silica band corresponding to this compound and extract the compound from the silica with methanol.
-
HPLC: Inject the concentrated fraction into an HPLC system equipped with a suitable column and mobile phase to achieve baseline separation of this compound from other co-eluting alkaloids. Collect the peak corresponding to this compound.
-
-
-
Characterization:
-
The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Acid-Base Extraction
Caption: Principle of acid-base extraction for isolating alkaloids.
Application Notes and Protocols: Pseudotropine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of pseudotropine as a versatile precursor in the organic synthesis of various tropane (B1204802) alkaloids and their derivatives. The protocols outlined below are intended to serve as a guide for the practical execution of key synthetic transformations.
Overview of this compound
This compound, a diastereomer of tropine, is a bicyclic alkaloid featuring an 8-azabicyclo[3.2.1]octane skeleton. Its unique stereochemistry and functional groups make it a valuable starting material for the synthesis of a wide range of biologically active molecules. As a precursor, it offers multiple reaction sites for functionalization, including the secondary alcohol at the C-3 position and the tertiary amine at the N-8 position.
Key Synthetic Applications
This compound serves as a crucial building block in the synthesis of several classes of tropane alkaloids, including:
-
Esters of this compound: The hydroxyl group of this compound can be readily esterified to produce a variety of tropane esters, some of which exhibit interesting pharmacological properties.
-
Calystegines: These polyhydroxylated nortropane alkaloids, known for their glycosidase inhibitory activity, are biosynthetically derived from this compound.[1] While total syntheses are complex, this compound remains a key conceptual precursor.
-
N-demethylated Analogs: The N-methyl group of this compound can be removed to generate northis compound, which can be further functionalized to create diverse analogs. This transformation can be achieved through chemical methods or enzymatic catalysis, such as through the action of cytochrome P450 enzymes.[1]
Experimental Protocols
Esterification of this compound: Synthesis of trans-3β-(cinnamoyloxy)tropane
This protocol details the synthesis of trans-3β-(cinnamoyloxy)tropane from this compound via an esterification reaction with trans-cinnamic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[2][3]
Reaction Scheme:
References
Application Notes and Protocols for the Enzymatic Synthesis of Pseudotropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of pseudotropine, a key intermediate in the production of various tropane (B1204802) alkaloids with significant pharmacological value. The protocols detailed below leverage the stereospecific reduction of tropinone (B130398) catalyzed by the enzyme Tropinone Reductase II (TR-II).
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in the Solanaceae plant family. This compound (3β-tropanol) and its derivatives are precursors for a variety of bioactive compounds, including calystegines. The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often involve harsh reagents and produce a mixture of stereoisomers. The key enzyme in this biotransformation is Tropinone Reductase II (TR-II, EC 1.1.1.236), an NADPH-dependent enzyme that stereospecifically reduces the carbonyl group of tropinone to the β-hydroxyl group of this compound.[1][2]
Enzymatic Pathway for this compound Synthesis
The biosynthesis of this compound branches from the central tropane alkaloid pathway at the level of tropinone. Tropinone itself is formed through a multi-step pathway originating from L-ornithine or L-arginine. Two distinct tropinone reductases, TR-I and TR-II, catalyze the reduction of tropinone to either tropine (B42219) (3α-tropanol) or this compound (3β-tropanol), respectively.[2][3] This bifurcation is a critical control point in determining the metabolic flow towards different classes of tropane alkaloids.
Quantitative Data: Kinetic Parameters of Tropinone Reductase II
The efficiency of the enzymatic synthesis of this compound is dependent on the kinetic properties of the Tropinone Reductase II (TR-II) used. The following table summarizes the key kinetic parameters for TR-II from different plant sources.
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Hyoscyamus niger | Tropinone | 0.0351 | 5.8 - 6.25 | 30 | [4] |
| NADPH | 0.0211 | ||||
| Datura stramonium | Tropinone | 0.11 | - | - | |
| NADPH | 0.016 | ||||
| Solanum tuberosum | Tropinone | Similar to other Solanaceae | Similar to other Solanaceae | - |
Experimental Protocols
This section provides detailed methodologies for the production of recombinant Tropinone Reductase II, its use in the synthesis of this compound, and the subsequent analysis of the product.
Protocol 1: Expression and Purification of Recombinant Tropinone Reductase II (TR-II)
This protocol describes the expression of His-tagged TR-II in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
TR-II cDNA cloned into an appropriate expression vector (e.g., pET vector system)
-
E. coli expression host (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose (B213101) resin
-
Glycerol
Procedure:
-
Transformation: Transform the expression plasmid containing the TR-II gene into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Purification:
-
Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged TR-II with 5 column volumes of Elution Buffer.
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the in vitro synthesis of this compound from tropinone using purified recombinant TR-II.
Materials:
-
Purified recombinant Tropinone Reductase II (TR-II)
-
Tropinone hydrochloride
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 6.25)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the following components:
-
100 mM Potassium phosphate buffer (pH 6.25)
-
1 mM Tropinone hydrochloride
-
2 mM NADPH
-
Purified TR-II (concentration to be optimized, typically 0.1-1 mg/mL)
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 2-4 hours. The progress of the reaction can be monitored by observing the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Reaction Quenching: Stop the reaction by adding 2 volumes of acetone to precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Product Extraction:
-
Carefully collect the supernatant.
-
Evaporate the acetone under a stream of nitrogen or using a rotary evaporator.
-
The remaining aqueous solution contains the synthesized this compound. This solution can be used for direct analysis or further purification if required.
-
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the identification and quantification of this compound in the reaction mixture.
Materials:
-
Reaction mixture from Protocol 2
-
Dichloromethane (B109758) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-polymethylsiloxane)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Adjust the pH of the aqueous product solution to >10 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Extract the this compound into an organic solvent such as dichloromethane (3 x 1 volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., methanol (B129727) or ethyl acetate).
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Identification and Quantification:
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the amount of this compound produced by creating a calibration curve using the this compound standard.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the enzymatic synthesis and analysis of this compound.
References
Application Notes and Protocols for the Detection of Pseudotropine using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine is a tropane (B1204802) alkaloid and a diastereomer of tropine. It is a precursor in the synthesis of various pharmacologically active compounds and can be found as an impurity in drug formulations. Accurate and sensitive detection of this compound is crucial for quality control in the pharmaceutical industry and for various research applications. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable technique for the analysis of this compound. Due to its polar nature and low volatility, derivatization is typically required to achieve good chromatographic separation and thermal stability. This document provides detailed application notes and protocols for the detection of this compound using GC-based methods.
Principle of Gas Chromatography for this compound Analysis
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. This compound, in its native form, contains a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the hot GC inlet and column. To overcome this, a derivatization step, typically silylation, is employed to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The derivatized this compound is then separated from other components in the sample on a capillary column and detected by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which this compound is to be analyzed.
a) For Pharmaceutical Formulations (e.g., Tablets, Capsules)
-
Sample Weighing and Dissolution: Accurately weigh a portion of the ground tablet or capsule powder equivalent to a single dose.
-
Extraction: Transfer the powder to a volumetric flask. Add a suitable organic solvent such as methanol (B129727) or a mixture of methanol and a weak base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) in methanol) to dissolve the this compound. The basic conditions help to ensure this compound is in its free base form, which is more soluble in organic solvents.
-
Sonication and Dilution: Sonicate the mixture for 15-20 minutes to ensure complete extraction of the analyte. Dilute to the mark with the extraction solvent.
-
Centrifugation/Filtration: Centrifuge an aliquot of the solution to pelletize any insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter into a clean vial for the derivatization step.
b) For Biological Matrices (e.g., Serum, Urine)
-
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., atropine-d3) to correct for variations in extraction efficiency and instrument response.[1]
-
pH Adjustment: Adjust the pH of the sample to basic conditions (pH 9-10) using a suitable buffer, such as a borate (B1201080) buffer.[1] This facilitates the extraction of the basic this compound into an organic solvent.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the sample, vortex vigorously, and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process two more times and combine the organic extracts.
-
SPE: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge). Load the pH-adjusted sample onto the cartridge. Wash the cartridge with a weak organic solvent to remove interferences. Elute the this compound with a suitable solvent (e.g., methanol containing a small percentage of ammonia).
-
-
Evaporation: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dry residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a crucial step to improve the chromatographic properties of this compound.[1]
-
Reconstitution: Reconstitute the dry residue from the sample preparation step in 50-100 µL of an anhydrous aprotic solvent like pyridine (B92270) or ethyl acetate.
-
Reagent Addition: Add 50-100 µL of a silylating reagent. A common and effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-400 (for full scan mode) |
| Solvent Delay | 3-5 minutes |
| Data Acquisition Mode | Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
For quantitative analysis, a calibration curve should be constructed using a series of this compound standards that have undergone the same sample preparation and derivatization procedure. The use of an internal standard is highly recommended for improved accuracy and precision.
Table 1: Example Quantitative Data for this compound Analysis (Hypothetical)
| Parameter | Value |
| Retention Time (TMS-Pseudotropine) | ~12.5 min (on a 30m DB-5ms column) |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 10% |
Note: The values in this table are for illustrative purposes and must be experimentally determined during method validation.
Table 2: Suggested Ions for Selected Ion Monitoring (SIM) of TMS-Pseudotropine
The mass spectrum of the trimethylsilyl derivative of this compound (TMS-pseudotropine) is expected to show characteristic fragment ions. Based on the structure, the following ions are likely to be prominent and can be used for SIM analysis:
| Ion (m/z) | Description | Role |
| To be determined | Molecular ion [M]+ | Qualifier |
| To be determined | Fragment ion from loss of a methyl group [M-15]+ | Quantifier |
| 73 | Trimethylsilyl ion [(CH₃)₃Si]⁺ | Qualifier |
Note: The exact m/z values for the molecular ion and the [M-15]+ fragment of TMS-pseudotropine need to be confirmed by analyzing a derivatized standard. The molecular weight of this compound is 141.21 g/mol , and the TMS derivative will have a higher molecular weight.
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
References
Troubleshooting & Optimization
Technical Support Center: Pseudotropine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of pseudotropine extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plant material?
A1: The most common and effective method for extracting this compound, a tropane (B1204802) alkaloid, is acid-base extraction. This technique leverages the basic nature of the alkaloid to separate it from other plant constituents. Other methods that can be employed include Soxhlet extraction, maceration, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), often used in combination with an acid-base approach for purification.
Q2: Which plant families are common sources of this compound?
A2: this compound is a naturally occurring alkaloid found predominantly in plants of the Solanaceae and Erythroxylaceae families. For instance, it is a metabolite of tropinone (B130398) and has been identified in plants like Atropa belladonna.
Q3: What solvents are recommended for this compound extraction?
A3: For the initial extraction of the free base form of this compound from the plant matrix, organic solvents like chloroform (B151607) or a mixture of n-hexane and ethyl acetate (B1210297) are effective. During the acid-base purification steps, dilute acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used to form the water-soluble salt, and a base like ammonia (B1221849) or sodium hydroxide (B78521) is used to liberate the free base. For analytical purposes and final dissolution, methanol (B129727) or ethanol (B145695) are commonly used. Ethanol has been noted as a quantitative method that presents no artifacts in the extraction of related alkaloids from Erythroxylum coca leaves[1].
Q4: How does temperature affect the yield of this compound extraction?
A4: Temperature is a critical parameter in the extraction process. Generally, increasing the temperature can enhance the solubility of this compound and the efficiency of the extraction. However, excessively high temperatures can lead to the degradation of the target compound and the co-extraction of undesirable impurities[2]. For tropane alkaloids, optimal temperatures are often in the range of 40-70°C, depending on the specific method used[3][4]. For instance, in a study on tropane alkaloid extraction from Anisodus luridus, the optimal temperature was found to be 68°C[3].
Q5: What analytical techniques are used to quantify the yield of this compound?
A5: The quantification of this compound is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography (UHPLC) with a time-of-flight (ToF) or tandem mass spectrometer (MS/MS), are the most common methods for accurate and sensitive quantification.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete Plant Cell Lysis | Ensure the plant material is dried and finely ground to increase the surface area for solvent penetration. Freeze-drying can also be an effective method for sample preparation. |
| Suboptimal Solvent Choice | The choice of solvent is crucial. For tropane alkaloids, using a slightly acidified polar solvent like methanol or ethanol can be effective for initial extraction. For liquid-liquid extraction, ensure the organic solvent is appropriate for the free base form. |
| Incorrect pH during Acid-Base Extraction | During the acidic wash, ensure the pH is low enough (around 2-3) to fully protonate the this compound to its salt form. In the final basification step, the pH should be sufficiently high (around 9-10) to convert the salt back to the free base for extraction into the organic solvent. |
| Insufficient Extraction Time or Repetitions | For maceration, ensure adequate time for the solvent to penetrate the plant material. For liquid-liquid extraction, perform at least three extractions at each stage to ensure complete transfer of the alkaloid between phases. |
| Degradation of this compound | Avoid prolonged exposure to strong acids or bases and high temperatures, which can cause degradation. Use dilute acids and bases and moderate temperatures where possible. |
High Levels of Impurities in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Pigments and Fats | Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like n-hexane before the main extraction. |
| Formation of Emulsions during Liquid-Liquid Extraction | Emulsions can trap impurities and the target compound. To break emulsions, add a small amount of brine (saturated NaCl solution), gently swirl instead of shaking vigorously, or filter the mixture through a pad of Celite®. |
| Tailing or Smearing during Column Chromatography | Tailing of basic compounds like this compound on silica (B1680970) gel is common. Add a basic modifier, such as 0.5-2% triethylamine (B128534) or ammonia, to the mobile phase to improve peak shape. Alternatively, use a different stationary phase like alumina. |
Data Presentation
Table 1: Comparison of Extraction Methods for Tropane Alkaloids
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reported Yield/Efficiency |
| Maceration | Ethanol, Methanol, Water | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields compared to other methods. | Yields are generally lower than UAE and MAE but can be effective. |
| Soxhlet Extraction | Chloroform, Ethanol, n-Hexane | Efficient for exhaustive extraction. | Can degrade heat-sensitive compounds due to prolonged exposure to high temperatures. | Generally provides higher yields than maceration. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Faster extraction times, reduced solvent consumption, and often higher yields compared to traditional methods. | Requires specialized equipment. | Consistently higher yields compared to maceration for green coffee beans. For tropane alkaloids, an optimal extraction time of 20 minutes has been reported. |
Table 2: Factors Influencing this compound Extraction Yield
| Parameter | Effect on Yield | Recommendations |
| Plant Material Particle Size | Smaller particle size increases the surface area, leading to higher extraction efficiency. | Grind the dried plant material to a fine powder. |
| Solvent-to-Solid Ratio | A higher ratio generally improves extraction efficiency up to a certain point. | An optimal ratio should be determined experimentally; a common starting point is 10:1 (v/w). |
| Extraction Temperature | Increased temperature generally enhances extraction but can cause degradation at very high levels. | Optimize the temperature for the specific method, e.g., 68°C for UAE of tropane alkaloids. |
| Extraction Time | Longer extraction times can increase yield, but there is a point of diminishing returns. | Optimize the extraction time; for UAE, 20 minutes has been shown to be effective for tropane alkaloids. |
| pH of the Aqueous Phase | Crucial for the separation of alkaloids in acid-base extraction. | Maintain pH ~2-3 for the acid wash and pH ~9-10 for the final basification. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Plant Material
This protocol is a standard method for the isolation of alkaloids.
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Preparation of Plant Material :
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Dry the plant material (e.g., leaves) at room temperature or by freeze-drying to prevent enzymatic degradation.
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Grind the dried material into a fine powder to increase the surface area for extraction.
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Alkalinization and Initial Extraction :
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Take 100 g of the powdered plant material and moisten it with a minimal amount of distilled water to create a paste.
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Add a sufficient quantity of a 2 M sodium hydroxide (NaOH) solution or a similar base to make the paste alkaline (pH 9-10). This liberates the free this compound base.
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Dry the alkalinized powder at a low temperature (40-50°C).
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Perform a continuous extraction using a Soxhlet apparatus with chloroform as the solvent for 6-8 hours. Alternatively, macerate the alkalinized powder with chloroform with agitation for 24 hours.
-
-
Acidic Extraction (Formation of Alkaloid Salt) :
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Concentrate the chloroform extract using a rotary evaporator.
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Transfer the concentrated extract to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
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Shake the funnel vigorously to allow the protonated this compound hydrochloride (the salt form) to move into the aqueous layer.
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Allow the layers to separate and collect the upper aqueous layer.
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Repeat the acidic wash of the organic layer two more times with fresh 1 M HCl to ensure complete extraction of the alkaloid.
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Purification and Recovery of Free Base :
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Combine all the acidic aqueous extracts and wash them with a fresh portion of chloroform to remove any remaining neutral impurities. Discard the chloroform layer.
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Slowly add a 2 M NaOH solution or concentrated ammonia solution to the aqueous extract with stirring until the pH reaches 9-10. This will convert the this compound salt back to its free base, which may precipitate.
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Extract the free this compound base from the alkaline aqueous solution by shaking it with an equal volume of chloroform in a separatory funnel.
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Collect the lower chloroform layer. Repeat the extraction of the aqueous layer two more times with fresh chloroform.
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Combine all the chloroform extracts and dry them over anhydrous sodium sulfate.
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Filter the dried chloroform solution and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
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Visualizations
Caption: Workflow for the acid-base extraction of this compound.
Caption: Biosynthetic pathway of this compound from tropinone.
References
- 1. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting pseudotropine crystallization procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pseudotropine crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound crystallization?
A1: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data, ethanol (B145695) shows promise. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. It is recommended to perform small-scale solubility tests to determine the best solvent or solvent system for your specific sample.
Q2: My this compound "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when this compound separates from the solution as a liquid instead of a solid. This can be caused by a high concentration of impurities, a low melting point of the solid relative to the solvent's boiling point, or too rapid cooling. To address this, try redissolving the oil in a larger volume of hot solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also help induce proper crystallization.[1][2][3]
Q3: The yield of my this compound crystals is very low. How can I improve it?
A3: A low yield can result from using too much solvent, incomplete precipitation, or premature filtration. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the this compound. After cooling, you can try placing the solution in an ice bath to maximize precipitation. Also, avoid filtering the crystals while the solution is still warm. If the mother liquor still contains a significant amount of product, you can try to concentrate it and cool it again to obtain a second crop of crystals.
Q4: How can I improve the purity of my this compound crystals?
A4: The purity of the crystals is influenced by the crystallization process. Slow cooling generally leads to the formation of purer crystals as it allows for the selective incorporation of this compound molecules into the crystal lattice, excluding impurities. If impurities are colored, adding activated charcoal to the hot solution before filtration can help remove them. A second recrystallization step can further enhance purity.
Q5: My this compound crystals are very fine needles. How can I obtain larger, more well-defined crystals?
A5: The formation of small, needle-like crystals is often a result of rapid crystallization. To obtain larger crystals, the rate of cooling should be slowed down. This can be achieved by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a solvent system that promotes slower crystal growth can also be beneficial. The use of crystal growth inhibitors or "habit modifiers" can also alter the crystal shape, though this requires more advanced procedural development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Not enough solute (solution is too dilute).- The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" (formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the this compound.- High concentration of impurities depressing the melting point.- Cooling the solution too quickly. | - Re-heat the solution and add more of the "good" solvent to lower the saturation temperature.- Allow the solution to cool much more slowly.- Consider purification by another method (e.g., column chromatography) before crystallization to remove impurities. |
| Crystals are colored or contain visible impurities | - Impurities from the starting material are co-crystallizing.- The solvent is reacting with the this compound. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.- Ensure the chosen solvent is inert and does not react with this compound. |
| Low recovery of crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- Crystals were filtered before precipitation was complete. | - Use the minimum amount of hot solvent required for dissolution.- Cool the solution in an ice bath for a longer period.- Check the filtrate for any further crystal formation upon extended cooling or concentration. |
| Crystals are very fine or needle-like | - Crystallization occurred too rapidly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try a different solvent or a mixed solvent system that encourages slower crystal growth. |
Quantitative Data
This compound Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 1 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | |
| Ethanol | 10 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |
| Water | 100 mg/mL (for Tropine, an isomer) |
Note: Solubility data for this compound is limited. The value for water is for its isomer, tropine, and should be used as an estimate. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Heat a suitable solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot solvent to the flask containing the this compound while stirring until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization of this compound
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Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., ethanol).
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Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (a solvent in which this compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid).
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common this compound crystallization issues.
References
Technical Support Center: Optimization of Pseudotropine Derivatization
Welcome to the technical support center for pseudotropine derivatization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my derivatized this compound consistently low?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following potential causes:
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Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature. However, be aware that excessive heat can lead to degradation.[1]
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Reagent Quality: The purity and reactivity of your derivatizing agent are critical. Ensure the reagent has not degraded due to improper storage (e.g., exposure to moisture). Silylating reagents, for example, are highly sensitive to moisture.[2]
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Presence of Moisture: Trace amounts of water in the reaction mixture can quench the derivatizing reagent, especially for silylation reactions. Ensure all glassware is oven-dried and solvents are anhydrous.[2]
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Sub-optimal Stoichiometry: An insufficient amount of derivatizing reagent will lead to an incomplete reaction. It is often recommended to use a significant excess of the reagent.[1]
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pH of the Reaction Medium: The pH can significantly influence the reaction rate and outcome. For acylations, a basic catalyst like pyridine (B92270) is often used to neutralize acidic byproducts and accelerate the reaction.[3]
Q2: I am observing multiple unexpected peaks in my GC-MS/LC-MS analysis. What could be the cause?
A2: The presence of multiple peaks often indicates the formation of side products or the presence of impurities. Here are the likely culprits:
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Side Reactions: this compound has two reactive sites: the secondary amine and the secondary alcohol. Derivatization can sometimes occur at both sites (N- and O-derivatization) or lead to elimination reactions, depending on the conditions.
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Reagent-Related Impurities: The derivatizing agent itself or its breakdown products can appear in the chromatogram.
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Incomplete Derivatization: The starting material (this compound) may not have fully reacted, leading to a peak corresponding to the underivatized analyte.
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Sample Matrix Effects: If you are working with complex samples, other compounds in the matrix may react with the derivatizing agent.
Q3: How can I ensure my derivatization reaction goes to completion?
A3: Achieving a complete reaction (typically >95% conversion) is crucial for accurate quantification. Consider the following optimization steps:
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Reaction Time and Temperature: These are two of the most critical parameters. An initial optimization experiment could involve testing a range of temperatures (e.g., room temperature, 60°C, 80°C) and time points (e.g., 30 min, 1 hr, 2 hrs).
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Catalyst: For acylation reactions, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve reaction rates.
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Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the analyte. Common solvents for derivatization include pyridine, acetonitrile, and dichloromethane.
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Monitoring the Reaction: If possible, monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Q4: My derivatized product seems to be unstable. What can I do?
A4: The stability of the resulting derivative is a key consideration.
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Hydrolysis: Some derivatives, particularly silyl (B83357) ethers, are susceptible to hydrolysis. Analyze samples as quickly as possible after derivatization and avoid exposure to moisture.
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Storage Conditions: If samples cannot be analyzed immediately, store them under anhydrous conditions at low temperatures (e.g., -20°C) to minimize degradation.
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Choice of Reagent: Some derivatizing agents form more stable products than others. For example, tert-butyldimethylsilyl (TBDMS) ethers are generally more stable than trimethylsilyl (B98337) (TMS) ethers.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting points and ranges for optimizing common derivatization reactions of this compound.
Table 1: Acylation (e.g., with Acetic Anhydride (B1165640) or Trifluoroacetic Anhydride)
| Parameter | Condition | Notes |
| Reagent | Acetic Anhydride (Ac₂O) or TFAA | Use a 2-10 fold molar excess. |
| Solvent | Pyridine, Dichloromethane (DCM) | Pyridine can act as both solvent and catalyst. |
| Catalyst | 4-DMAP (catalytic amount) | Significantly accelerates the reaction. |
| Temperature | 25°C - 70°C | Higher temperatures may be needed for hindered alcohols. |
| Time | 30 min - 2 hours | Monitor by TLC or GC to determine completion. |
Table 2: Silylation (e.g., with BSTFA or MSTFA)
| Parameter | Condition | Notes |
| Reagent | BSTFA + 1% TMCS or MSTFA | TMCS acts as a catalyst. |
| Solvent | Pyridine, Acetonitrile | Must be anhydrous. |
| Temperature | 60°C - 80°C | Heating is typically required for silylation. |
| Time | 30 min - 1 hour | Generally faster than acylation. |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of this compound for GC-MS Analysis
This protocol provides a general method for the O-acetylation of this compound.
Materials:
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This compound standard or dried sample extract
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Anhydrous Pyridine
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Acetic Anhydride (Ac₂O)
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Nitrogen gas (high purity)
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Glass vials with PTFE-lined caps
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Heating block or water bath
Procedure:
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Sample Preparation: Ensure the this compound sample is completely dry, as moisture will interfere with the reaction. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.
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Reconstitution: To the dried sample in a glass vial, add 100 µL of anhydrous pyridine. Vortex for 30 seconds to dissolve the residue.
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Addition of Acylating Reagent: Add 100 µL of acetic anhydride to the vial.
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Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block set to 60°C for 1 hour.
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Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
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Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture into the GC-MS system.
Visualizations
Below are diagrams illustrating common workflows and reaction pathways involved in this compound derivatization.
References
overcoming poor separation of tropane alkaloids in chromatography
Welcome to the technical support center for tropane (B1204802) alkaloid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the chromatography of tropane alkaloids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Poor Peak Shape and Tailing
Q1: Why are my tropane alkaloid peaks tailing on a C18 column?
A1: Peak tailing for basic compounds like tropane alkaloids on reversed-phase columns (e.g., C18) is a common issue. The primary cause is secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Q2: How can I improve the peak shape and reduce tailing for my tropane alkaloids in HPLC?
A2: There are several strategies to mitigate peak tailing:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups on the silica surface, reducing their interaction with the protonated basic alkaloids.
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Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry. However, this can sometimes shorten column lifetime.
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Employing a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.
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Lowering Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.
Poor Separation and Resolution
Q3: I am struggling to separate atropine (B194438) and scopolamine (B1681570). What chromatographic conditions should I try?
A3: The separation of atropine and scopolamine can be challenging due to their structural similarity. Here are some starting points for method development:
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Column Choice: A standard C18 column is often used. However, a pentafluorophenyl (PFP) column can offer different selectivity and may provide better resolution.
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Mobile Phase Optimization: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate (B1210297), with the pH adjusted to the acidic range (e.g., pH 3.5-5.0). Gradient elution can also be employed to improve separation.[1]
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Ion-Pairing Chromatography: Utilizing an ion-pairing reagent in the mobile phase can enhance the separation of these basic compounds.
Q4: How can I achieve chiral separation of hyoscyamine (B1674123) enantiomers?
A4: The enantiomers of hyoscyamine require a chiral stationary phase (CSP) for separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of a basic additive like diethylamine (B46881) to improve peak shape.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for tropane alkaloids from a plant matrix?
A1: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness. Common methods include:
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Liquid-Liquid Extraction (LLE): A classic acid-base extraction is effective. The alkaloids are extracted from the acidified aqueous phase into an organic solvent after basification.
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Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly useful for cleaning up complex extracts. The basic tropane alkaloids are retained on the sorbent and can be selectively eluted.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for the analysis of tropane alkaloids in food and agricultural samples due to its high throughput and good recovery rates.
Q2: Can I analyze tropane alkaloids by Gas Chromatography (GC)?
A2: Yes, GC is a viable technique for tropane alkaloid analysis. However, due to the thermal instability of some tropane alkaloids, derivatization to form more stable compounds, such as trimethylsilyl (B98337) (TMS) derivatives, is often necessary to prevent on-column degradation.[4] Lowering the injector temperature can also help minimize degradation of the underivatized alkaloids.
Q3: What are the typical detection methods for tropane alkaloids in chromatography?
A3: The most common detection methods are:
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UV Detection: Tropane alkaloids have a chromophore that allows for UV detection, typically in the range of 210-230 nm.
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Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography to a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and selectivity, and allows for structural confirmation of the analytes.
Data Presentation
Table 1: Comparison of HPLC Columns for Tropane Alkaloid Separation
| Column Type | Stationary Phase | Dimensions | Mobile Phase Example | Application | Reference |
| Reversed-Phase | C18 | 250 x 4.6 mm, 5 µm | Acetonitrile/Ammonium Acetate Buffer (pH 4.5) | General purpose separation of atropine and scopolamine | [5] |
| Reversed-Phase | Pentafluorophenyl (PFP) | 150 x 4.6 mm, 5 µm | Acetonitrile/Ammonium Acetate (pH 5.0) | Improved separation of atropine and scopolamine | |
| Chiral | Cellulose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 5 µm | n-Hexane/2-Propanol (80:20, v/v) | Chiral separation of atropine enantiomers | |
| Chiral | Polysaccharide-based (Chiralpak® AY-3) | - | Ethanol with 0.05% diethylamine | Chiral separation of hyoscyamine enantiomers |
Table 2: Recovery Data for Tropane Alkaloid Extraction Methods
| Extraction Method | Matrix | Analytes | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) with Oasis MCX | Plant Extracts | l-Hyoscyamine, Scopolamine | 80-100 | |
| QuEChERS | Leafy Vegetables | Atropine, Scopolamine | 90-100 | |
| Liquid-Liquid Extraction (LLE) | Datura innoxia Herb | Atropine, Scopolamine | >95 (with satisfactory RSD) | |
| Solid-Liquid Extraction | Herbal Teas | Atropine, Scopolamine | 78-99 |
Experimental Protocols
Protocol 1: General HPLC Method for Atropine and Scopolamine Analysis
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-5 min: 10% B
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5-20 min: 10-50% B
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20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Protocol 2: Solid-Phase Extraction (SPE) for Tropane Alkaloids from Plant Material
-
Sample Preparation:
-
Homogenize 1 g of dried plant material.
-
Extract with 10 mL of 0.1 M HCl by sonication for 15 minutes.
-
Centrifuge and collect the supernatant.
-
-
SPE Cartridge: Cation-exchange (e.g., Oasis MCX).
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol (B129727).
-
Equilibrate with 5 mL of 0.1 M HCl.
-
-
Sample Loading:
-
Load the acidic extract onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the tropane alkaloids with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in tropane alkaloid analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of tropane alkaloids.
References
- 1. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pseudotropine from Complex Mixtures
Welcome to the technical support center for the purification of pseudotropine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for purifying this compound from a crude reaction mixture?
A1: The most common initial purification strategy involves a liquid-liquid extraction (LLE) based on pH manipulation. This acid-base extraction effectively separates the basic this compound from neutral and acidic impurities. Following extraction, column chromatography is often employed for further purification.[1][2][3]
Q2: How can I effectively separate this compound from its diastereomer, tropine (B42219)?
A2: The separation of this compound and tropine is a significant challenge due to their similar physical properties. Column chromatography is the primary method for this separation. The choice of stationary phase and a carefully optimized solvent system is crucial for achieving good resolution. While silica (B1680970) gel is commonly used for tropane (B1204802) alkaloid purification, alumina (B75360) has also been reported to be effective for separating related diastereomers.[3]
Q3: My purified this compound is an oil and will not crystallize. What should I do?
A3: The oily nature of a purified compound is often due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation. Ensure all solvents are removed under a high vacuum. If the product remains an oil, re-purification by column chromatography may be necessary to remove these persistent impurities.
Q4: How can I monitor the progress of my column chromatography for this compound purification?
A4: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the separation of this compound during column chromatography. By spotting fractions onto a TLC plate and visualizing the separated components, you can identify the fractions containing the pure desired product.[1]
Q5: What visualization techniques are effective for detecting this compound on a TLC plate?
A5: Since this compound is not visible to the naked eye on a TLC plate, visualization reagents are required. Dragendorff's reagent is a common and effective choice for detecting alkaloids like this compound, typically producing an orange or brown spot. Other general stains like permanganate (B83412) can also be used.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery of this compound | Incorrect pH: The pH of the aqueous phase may not be optimal for extraction. | Ensure the aqueous solution is sufficiently acidic (pH ~2) to fully protonate this compound into its water-soluble salt form during the initial acid wash. Conversely, ensure the aqueous phase is sufficiently basic (pH 9-10) to deprotonate the this compound for extraction into the organic solvent. |
| Insufficient extractions: A single extraction may not be enough to recover all the product. | Perform at least three extractions at each step (acid wash and basified extraction) to ensure maximum recovery. | |
| Emulsion formation at the interface | Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion between the aqueous and organic layers. | To break an emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling instead of shaking, or filtering the mixture through a pad of Celite. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of this compound and tropine | Inappropriate solvent system: The polarity of the mobile phase may not be optimal for resolving the diastereomers. | Systematically vary the solvent polarity. A common mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and ammonia (B1221849). For example, a starting point could be a chloroform:methanol:ammonia ratio of 85:14:1. The ratio can be adjusted to improve separation. |
| Tailing of this compound peak/spot | Strong interaction with stationary phase: The basic nature of this compound can lead to strong interactions with the acidic silanol (B1196071) groups on silica gel, causing tailing. | Add a basic modifier, such as triethylamine (B128534) or ammonia (0.5-2%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| Column overloading: Applying too much sample to the column can lead to poor separation and peak tailing. | As a general guideline, the amount of crude material loaded should be 1-5% of the mass of the stationary phase. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| This compound oils out instead of crystallizing | Solution is too supersaturated or cooling is too rapid: This prevents the ordered arrangement of molecules into a crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. If it still oils out, try adding a slightly more polar solvent to the mixture. |
| Inappropriate solvent: The chosen solvent may not be suitable for crystallization. | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which has some polarity, consider solvent systems like hexane/acetone or hexane/ethyl acetate. Ether has also been reported for the crystallization of related compounds. | |
| Low or no crystal yield | Compound is too soluble in the cold solvent: This prevents precipitation of the purified compound. | If the compound is too soluble, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to the solution to induce crystallization. |
| Insufficient purity: Impurities can inhibit crystallization. | Further purify the compound using column chromatography before attempting recrystallization. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Melting Point | 109 °C | |
| Appearance | Crystals, Off-White to Pale Beige Solid | |
| Solubility | Slightly soluble in: Chloroform. Soluble in: Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml), DMSO (2 mg/ml), DMF (1 mg/ml) |
Table 2: Thin-Layer Chromatography (TLC) Data for Tropane Alkaloids
| Compound | Mobile Phase | Rf Value | Visualization |
| Tropane Alkaloids (general) | Chloroform:Methanol:Acetone:25% Ammonium Hydroxide (75:15:10:1.6 v/v/v/v) | Varies | Dragendorff's reagent (orange/brown spots) |
| Tropane Alkaloids (general) | Methanol:Acetic Acid:Ammonia (50:45:5 v/v/v) | Varies | Dragendorff's reagent (orange/brown spots) |
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This protocol is a standard method for the initial purification of this compound from a crude reaction mixture.
-
Acidification: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Transfer the solution to a separatory funnel and extract three times with an equal volume of 1% aqueous hydrochloric acid. The this compound will move into the aqueous layer as its hydrochloride salt.
-
Removal of Neutral Impurities: Combine the aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as concentrated ammonia solution or 10% sodium hydroxide, with stirring until the pH reaches 9-10. This will convert the this compound hydrochloride back to its freebase form.
-
Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane). The this compound freebase will now move into the organic layer.
-
Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity, draining the excess solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A typical solvent system for tropane alkaloids is a mixture of chloroform, methanol, and a basic modifier like ammonia (e.g., 85:14:1 v/v/v). The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto a TLC plate and visualizing with a suitable reagent (e.g., Dragendorff's reagent).
-
Combine and Concentrate: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Protocol 3: Recrystallization
This protocol provides a general guideline for the final purification of this compound by recrystallization.
-
Dissolution: In a flask, dissolve the impure this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane/acetone or hexane/ethyl acetate). Add the solvent portion-wise until the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution becomes supersaturated.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize the crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
Technical Support Center: Synthetic Pseudotropine Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in synthetic pseudotropine and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most prevalent impurities in synthetic this compound typically arise from the common synthetic route, which involves the reduction of tropinone (B130398).[1] The primary impurities are:
-
Tropine (B42219): The stereoisomer of this compound, which is often co-produced during the reduction of tropinone.[1]
-
Unreacted Tropinone: The starting material for the reduction reaction may not be fully consumed, leading to its presence in the crude product.[2][3]
Q2: Why is it crucial to remove these impurities?
A2: The presence of impurities such as tropine and unreacted tropinone can significantly impact the quality, safety, and efficacy of the final product in research and drug development. Stereoisomers like tropine may exhibit different pharmacological and toxicological profiles. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs).
Q3: What are the recommended methods for removing tropine and unreacted tropinone from this compound?
A3: The primary methods for purifying synthetic this compound are column chromatography and recrystallization.
-
Column Chromatography: This technique is effective for separating compounds with different polarities. Since this compound, tropine, and tropinone have distinct polarities, column chromatography can achieve good separation.
-
Recrystallization: This method relies on the differences in solubility of the desired compound and its impurities in a particular solvent. By carefully selecting a solvent, it is possible to selectively crystallize the pure this compound, leaving the impurities in the solution.[4]
Q4: How can I analyze the purity of my synthetic this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical techniques for determining the purity of this compound and quantifying the levels of impurities. These methods allow for the separation and identification of this compound, tropine, and tropinone in a sample.
Troubleshooting Guides
Issue 1: Poor separation of this compound and tropine using column chromatography.
-
Possible Cause: Inappropriate solvent system (eluent).
-
Troubleshooting Tip: The polarity of the eluent is critical for separating stereoisomers. A common mobile phase for separating tropane (B1204802) alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents should be optimized. Start with a lower polarity eluent and gradually increase the polarity to improve separation. A gradient elution may be more effective than an isocratic one.
-
Possible Cause: Overloaded column.
-
Troubleshooting Tip: Reduce the amount of crude product loaded onto the column. Overloading can lead to broad peaks and poor resolution. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Issue 2: Low yield after recrystallization.
-
Possible Cause: The chosen solvent is too good a solvent for this compound at low temperatures.
-
Troubleshooting Tip: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. Acetone (B3395972) has been shown to be effective for the recrystallization of the related compound, tropine, and is a good starting point for this compound.
-
Possible Cause: Cooling the solution too quickly.
-
Troubleshooting Tip: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.
Issue 3: Presence of unreacted tropinone in the final product.
-
Possible Cause: Incomplete reduction reaction.
-
Troubleshooting Tip: Ensure the reduction of tropinone goes to completion by optimizing reaction conditions (e.g., reaction time, temperature, and amount of reducing agent). Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Possible Cause: Inefficient purification.
-
Troubleshooting Tip: Both column chromatography and recrystallization should be effective in removing tropinone. If tropinone persists, consider a multi-step purification approach, such as an initial acid-base extraction to remove non-basic impurities followed by column chromatography.
Data Presentation
| Impurity | Typical Level in Crude Product (%) | Purification Method | Purity Achieved (%) |
| Tropine | 5 - 20 | Column Chromatography | > 98 |
| Tropine | 5 - 20 | Recrystallization | > 97 |
| Unreacted Tropinone | 1 - 10 | Column Chromatography | > 99 |
| Unreacted Tropinone | 1 - 10 | Recrystallization | > 98 |
Note: The typical levels in the crude product and the purity achieved can vary depending on the specific reaction conditions and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To separate this compound from tropine and unreacted tropinone.
Materials:
-
Crude synthetic this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Triethylamine (B128534) (TEA)
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Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a solvent system of DCM:MeOH:TEA (e.g., 95:4.5:0.5). The triethylamine is added to prevent tailing of the basic alkaloids.
-
Gradient Elution (Optional): If separation is not optimal, a gradient elution can be employed by gradually increasing the proportion of methanol.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp (for tropinone which is UV active) and/or by staining (e.g., with potassium permanganate).
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent.
Materials:
-
Crude synthetic this compound
-
Acetone (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone and heat the mixture gently until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purity Analysis by HPLC
Objective: To determine the purity of this compound and quantify the levels of tropine and tropinone.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations of pure this compound, tropine, and tropinone in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the synthetic this compound sample in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to this compound, tropine, and tropinone based on the retention times of the standards. Calculate the percentage purity of this compound and the concentration of the impurities by comparing the peak areas.
Protocol 4: Purity Analysis by GC-MS
Objective: To identify and quantify impurities in synthetic this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
MS Detector: Operated in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization (e.g., with BSTFA to form trimethylsilyl (B98337) derivatives) may be necessary to improve the volatility and chromatographic behavior of the analytes.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Identification and Quantification: Identify the peaks by comparing their mass spectra with a reference library. Quantify the impurities by creating a calibration curve using standards of known concentrations.
Mandatory Visualization
Caption: Workflow for the purification and analysis of synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101696207B - Tropine purification method and atropine production process - Google Patents [patents.google.com]
degradation pathways of pseudotropine under experimental conditions
Disclaimer: There is currently a limited amount of publicly available experimental data specifically detailing the degradation pathways of pseudotropine under forced conditions. The following troubleshooting guides, FAQs, and protocols are based on general principles of forced degradation studies for alkaloids and related tropane (B1204802) alkaloids. The proposed degradation pathways are hypothetical and based on the chemical structure of this compound. Researchers should validate these methodologies and pathways for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental stress conditions?
A1: Based on its chemical structure, which includes a secondary alcohol and a tertiary amine on a bicyclic system, this compound is susceptible to degradation through several pathways:
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Oxidation: The tertiary amine can be oxidized to an N-oxide, and the secondary alcohol can be oxidized to the corresponding ketone, tropinone.
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Dehydration: Under acidic or thermal stress, the alcohol group may be eliminated, leading to the formation of an alkene.
-
N-demethylation: The methyl group on the nitrogen atom could be removed under certain oxidative or photolytic conditions.
-
Ring Opening: Extreme pH and temperature conditions could potentially lead to the opening of the bicyclic tropane ring.
Q2: What are the most common analytical techniques to study this compound degradation?
A2: Stability-indicating methods are crucial for separating and quantifying this compound from its degradation products.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but thermal degradation of tropane alkaloids in the GC inlet must be considered.
Q3: How can I differentiate between this compound and its isomer, tropine (B42219), during a degradation study?
A3: this compound and tropine are stereoisomers. Their separation can be achieved using chiral chromatography or by derivatization followed by chromatography. Their mass spectra will be identical, so chromatographic separation is essential for accurate quantification.
Q4: What is a "forced degradation" or "stress testing" study?
A4: A forced degradation study exposes a drug substance to stress conditions that are more severe than accelerated stability conditions. The purpose is to identify potential degradation products and establish the degradation pathways to develop stability-indicating analytical methods.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stress agent (acid, base, oxidizing agent), the temperature, or the duration of the study. |
| This compound is highly stable under the tested conditions. | While possible, it is more likely that the conditions need to be more stringent. Consider using a broader range of stress conditions as outlined in the experimental protocols below. | |
| Complete degradation of this compound is observed immediately. | Stress conditions are too harsh. | Decrease the concentration of the stress agent, the temperature, or the duration of the study. Take multiple time points at the beginning of the experiment to capture the degradation profile. |
| Poor resolution between this compound and degradation peaks in HPLC. | The analytical method is not "stability-indicating." | Optimize the HPLC method by changing the mobile phase composition, pH, column type, or gradient profile. |
| Co-elution of multiple degradation products. | Employ a mass spectrometer (LC-MS) to identify if multiple components are present in a single chromatographic peak. Further method development will be necessary to achieve separation. | |
| Inconsistent results between replicate experiments. | Inconsistent preparation of stress samples. | Ensure accurate and precise addition of stress agents and control of temperature and light exposure. |
| Instability of degradation products. | Analyze samples immediately after the stress period or store them at a low temperature in the dark to prevent further degradation. |
Hypothetical Degradation Pathways of this compound
The following diagrams illustrate potential degradation pathways of this compound based on its chemical structure.
References
Technical Support Center: Enhancing Enzymatic Reactions with Pseudotropine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymatic reactions involving pseudotropine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic conversion of this compound?
The primary enzymes involved in the downstream modification of this compound are acyltransferases and reductases. A key enzyme is Tigloyl-CoA:this compound acyltransferase (PAT) , which esterifies the 3β-hydroxyl group of this compound.[1] Another critical enzyme in the broader biosynthetic pathway is Tropinone (B130398) Reductase II (TR-II) , which produces this compound from tropinone.[2][3][4][5] Understanding the specific characteristics of these enzymes is crucial for optimizing your reactions.
Q2: I am not observing any product formation in my this compound acylation reaction. What are the likely causes?
Several factors could lead to a complete lack of product formation. A systematic approach to troubleshooting is recommended.
-
Enzyme Activity: Ensure your enzyme is active. Improper storage or handling can lead to denaturation. Refer to the enzyme's datasheet for recommended storage conditions.
-
Cofactor/Co-substrate Availability: For acyltransferases like PAT, ensure the presence of the acyl-CoA donor (e.g., tigloyl-CoA) in the correct concentration. For reductases like TR-II, the presence of a reducing equivalent like NADPH is essential.
-
Reaction Buffer Conditions: The pH, temperature, and ionic strength of your reaction buffer are critical. Deviations from the optimal conditions can completely inhibit enzyme activity.
-
Substrate Quality: The purity of your this compound and acyl-CoA substrates is important. Impurities can act as inhibitors.
Q3: My reaction yield is consistently low. How can I improve it?
Low yield is a common issue that can be addressed by optimizing several parameters.
-
Sub-optimal Reaction Conditions: Systematically optimize the pH, temperature, and buffer components. Even slight deviations from the optimum can significantly impact yield.
-
Substrate Concentrations: Vary the concentrations of both this compound and the acyl-CoA to find the optimal ratio. High substrate concentrations can sometimes lead to substrate inhibition.
-
Enzyme Concentration: Increasing the enzyme concentration can improve the reaction rate and overall yield, but be mindful of potential protein aggregation or viscosity issues at very high concentrations.
-
Reaction Time: Ensure the reaction is running for a sufficient duration to reach completion. Monitor the reaction progress over time to determine the optimal endpoint.
-
Product Inhibition: The accumulation of product can sometimes inhibit the enzyme. If suspected, consider strategies for in-situ product removal.
Q4: I am observing the formation of unexpected side-products. What could be the cause?
The presence of side-products can complicate downstream processing and analysis.
-
Substrate Impurities: Impurities in your this compound or acyl-CoA substrates may be converted into side-products by the enzyme.
-
Enzyme Promiscuity: Some enzymes may have relaxed substrate specificity and can catalyze reactions with structurally similar molecules present as impurities.
-
Non-enzymatic Reactions: The reaction conditions themselves might be promoting non-enzymatic side reactions. Running a control reaction without the enzyme can help identify these issues.
-
Contaminating Enzymes: If you are using a partially purified enzyme preparation, contaminating enzymes could be responsible for the side-product formation.
Troubleshooting Guides
Low or No Enzymatic Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Verify enzyme activity using a standard assay with known substrates and optimal conditions. Check storage conditions and handling procedures. | Restoration of expected enzyme activity. |
| Incorrect Buffer pH | Measure the pH of the reaction buffer at the reaction temperature. Adjust as necessary to the optimal pH for the enzyme. | Increased reaction rate and product yield. |
| Suboptimal Temperature | Perform the reaction at the enzyme's optimal temperature. Avoid temperatures that could lead to denaturation. | Enhanced enzyme activity and stability. |
| Missing Cofactors | Ensure all necessary cofactors (e.g., NADPH for reductases, acyl-CoA for acyltransferases) are present at the correct concentrations. | Initiation or enhancement of the enzymatic reaction. |
| Presence of Inhibitors | Analyze substrates for impurities. If inhibitors are suspected, purify the substrates or add chelating agents (e.g., EDTA) if metal ion inhibition is possible. | Reduction of inhibitory effects and increased reaction efficiency. |
Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Substrate Ratio | Titrate the concentrations of this compound and the acyl-CoA donor to determine the optimal molar ratio. | Maximization of product formation by avoiding substrate limitation or inhibition. |
| Insufficient Reaction Time | Monitor product formation over an extended time course to ensure the reaction has reached completion. | Increased product accumulation until a plateau is reached. |
| Enzyme Instability | Add stabilizing agents such as glycerol (B35011) or BSA to the reaction mixture. Optimize buffer conditions to enhance enzyme stability. | Reduced enzyme denaturation over the course of the reaction, leading to higher overall yield. |
| Product Degradation | Analyze the stability of the product under the reaction conditions by incubating the purified product in the reaction buffer without the enzyme. | Identification of product instability issues, prompting adjustment of reaction conditions or time. |
Experimental Protocols
Protocol 1: Assay for Tigloyl-CoA:this compound Acyltransferase (PAT) Activity
This protocol provides a general method for measuring the activity of PAT.
Materials:
-
Purified or partially purified PAT enzyme preparation
-
This compound solution (in appropriate buffer)
-
Tigloyl-CoA solution (in appropriate buffer)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18) for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound, and the PAT enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of tigloyl-CoA.
-
Incubate the reaction for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of acylated this compound formed.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Protocol 2: Purification of Tigloyl-CoA:this compound Acyltransferase (PAT)
This protocol outlines a general strategy for the purification of PAT from plant cell cultures.
Materials:
-
Plant cell culture expressing PAT
-
Extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Chromatography resins (e.g., Phenyl Sepharose, DEAE Sepharose, Sephacryl S-200)
-
Chromatography system
Procedure:
-
Crude Extract Preparation: Homogenize the plant cells in extraction buffer and centrifuge to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that contains the PAT activity.
-
Hydrophobic Interaction Chromatography: Resuspend the protein pellet in a high-salt buffer and load it onto a hydrophobic interaction column (e.g., Phenyl Sepharose). Elute with a decreasing salt gradient.
-
Anion Exchange Chromatography: Pool the active fractions and dialyze against a low-salt buffer. Load the sample onto an anion exchange column (e.g., DEAE Sepharose) and elute with an increasing salt gradient.
-
Size Exclusion Chromatography: Concentrate the active fractions and apply them to a size exclusion column (e.g., Sephacryl S-200) to separate proteins based on size.
-
Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity.
Visual Guides
References
- 1. This compound acyltransferase - Wikipedia [en.wikipedia.org]
- 2. Tropinone reductase II - Wikipedia [en.wikipedia.org]
- 3. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Synthesized Pseudotropine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized pseudotropine, a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with detailed experimental protocols and supporting data.
The Critical Role of Purity in this compound Applications
This compound (3β-tropanol) is a tropane (B1204802) alkaloid and a key building block in the synthesis of a range of pharmacologically active molecules, including nicotinic receptor agonists.[1] The presence of impurities, which can include unreacted starting materials, by-products of side reactions, and degradation products, can significantly impact the yield, safety, and efficacy of the final API. Therefore, rigorous purity validation is not merely a quality control measure but a fundamental requirement for accurate pharmacological and toxicological studies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. Below is a comparative overview of the most commonly employed methods for the purity analysis of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many alkaloids and their impurities.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like this compound, derivatization is often employed to increase volatility and thermal stability. GC-MS offers excellent separation efficiency and provides structural information about the impurities through mass spectrometry.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard for each impurity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an accurate measure of the molar concentration of the analyte and any proton-bearing impurities.
Experimental Data: A Comparative Summary
The following table summarizes illustrative data from the analysis of a single batch of synthesized this compound using HPLC, GC-MS, and qNMR.
| Parameter | HPLC | GC-MS (with Derivatization) | qNMR |
| Purity (%) | 99.2 | 99.1 | 99.3 |
| Limit of Detection (LOD) | 0.01 µg/mL | 5.0 ng/mL | Dependent on impurity structure |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 10.0 ng/mL | Dependent on impurity structure |
| Identified Impurities | Tropine (B42219), Nortropine | Tropinone, Hygrine | Residual Solvents (Methanol, Toluene) |
Performance Comparison with an Alternative: Tropine
In many synthetic pathways, tropine (3α-tropanol) serves as a closely related stereoisomer and alternative starting material to this compound. The choice between these isomers can influence the stereochemistry and pharmacological activity of the final product. The analytical methods described for this compound are equally applicable to tropine, allowing for a direct comparison of their purity profiles from different synthetic routes.
Experimental Protocols
HPLC Method for this compound Purity
Objective: To separate and quantify this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265) buffer (0.1 M, pH adjusted to 9.5 with ammonia (B1221849) solution)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Ammonium formate buffer (20:80 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
-
Data Analysis: Identify the this compound peak by comparing the retention time with the reference standard. Calculate the purity by the area normalization method or by using a calibration curve for absolute quantification.
GC-MS Method for this compound Purity
Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound sample
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve 1 mg of the synthesized this compound in 1 mL of dichloromethane.
-
Add 100 µL of BSTFA with 1% TMCS to the solution.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Source Temperature: 230°C
-
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using the relative peak area percentage.
qNMR Method for this compound Purity
Objective: To determine the absolute purity of synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) and ensuring the receiver gain is not overloaded.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Pseudotropine and Tropine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of pseudotropine and its stereoisomer, tropine (B42219). As fundamental precursors in the biosynthesis of a wide array of pharmacologically significant tropane (B1204802) alkaloids, the structural distinction between these two molecules dictates their divergent biological roles and therapeutic applications. This analysis is supported by an examination of their biosynthetic pathways, the bioactivity of their prominent derivatives, and standardized experimental protocols for assessing receptor affinity.
Structural and Biosynthetic Distinction
Tropine and this compound are stereoisomers of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. They differ only in the stereochemistry of the hydroxyl group at the C-3 position. Tropine possesses a 3α-hydroxyl group (in an axial orientation), while this compound has a 3β-hydroxyl group (in an equatorial orientation).[1] This seemingly minor structural variance leads to distinct metabolic fates.
Both molecules originate from the precursor tropinone (B130398). The stereospecific reduction of tropinone is catalyzed by two different enzymes:
-
Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol).[2]
-
Tropinone Reductase II (TR-II) reduces tropinone to this compound (3β-tropanol).[2]
This enzymatic bifurcation is a critical control point, channeling biosynthesis toward different classes of alkaloids.[2] Tropine serves as the foundational scaffold for anticholinergic compounds like hyoscyamine (B1674123) and scopolamine, whereas this compound is a precursor to alkaloids such as cocaine and is used in the synthesis of novel nicotinic receptor agonists.[3]
Comparative Bioactivity and Receptor Affinity
Direct comparative data on the receptor binding affinity of unmodified tropine and this compound is scarce in published literature. Their primary biological significance lies in their role as scaffolds, with their respective stereochemistry enabling their derivatives to achieve potent and selective activity at different biological targets.
-
Tropine-Derived Alkaloids (e.g., Atropine): The 3α-configuration of tropine is crucial for the activity of its esters, such as atropine (B194438) (a racemic mixture of D- and L-hyoscyamine). Atropine acts as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5). By blocking these receptors, it inhibits the effects of the parasympathetic nervous system, leading to its use as an anticholinergic agent to treat bradycardia, reduce salivation, and dilate pupils.
-
This compound-Derived Alkaloids: The 3β-configuration of this compound is a key structural feature of cocaine and is utilized in the synthesis of novel nicotinic acetylcholine receptor (nAChR) agonists. Cocaine's primary mechanism of action is the inhibition of dopamine, serotonin, and norepinephrine (B1679862) transporters, but its tropane backbone originates from a this compound scaffold. The development of this compound-based compounds has focused on targeting nAChRs, which are involved in cognitive function and addiction.
Quantitative Data Summary
The following table highlights the receptor affinities for prominent derivatives of tropine and this compound, illustrating the divergent pharmacological paths dictated by their core structures. Note the absence of direct comparative data for the parent compounds.
| Compound | Stereoisomer Core | Target Receptor(s) | Bioactivity Metric (Ki) | Reference |
| Tropine | 3α-tropanol | - | Data Not Available | - |
| This compound | 3β-tropanol | - | Data Not Available | - |
| Atropine | Tropine | Muscarinic Acetylcholine (M1-M5) | ~1-2 nM (non-selective) | |
| Cocaine | This compound | Dopamine Transporter (DAT) | ~96 nM | |
| Pirenzepine (example M1 antagonist) | N/A | Muscarinic M1 | ~8 nM |
Note: Ki (inhibition constant) values represent the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Values are approximate and can vary based on experimental conditions.
Key Signaling Pathways
The derivatives of tropine and this compound interact with distinct signaling pathways. Atropine's antagonism of M1 muscarinic receptors, which are Gq-coupled G-protein coupled receptors (GPCRs), serves as a representative example.
Experimental Protocols
To determine and compare the binding affinities of this compound and tropine for a specific target, such as the M1 muscarinic receptor, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibition constant (Ki) of tropine and this compound for the human M1 muscarinic receptor.
Materials:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Competitors: Tropine and this compound (unlabeled test compounds).
-
Positive Control: Atropine or Pirenzepine (unlabeled).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Preparation: Perform serial dilutions of tropine, this compound, and the positive control to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd value), and the varying concentrations of the unlabeled competitor (tropine or this compound).
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known antagonist (e.g., 1 µM atropine) to saturate the receptors.
-
Test Wells: Contain membranes, radioligand, and a specific concentration of the test compound.
-
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filter plates. The membranes and any bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters are dried, add scintillation fluid to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While tropine and this compound are simple stereoisomers, their distinct three-dimensional structures fundamentally dictate their biosynthetic potential and the pharmacological profiles of their derivatives. The axial hydroxyl group of tropine is the cornerstone for potent anticholinergic drugs that antagonize muscarinic receptors. In contrast, the equatorial hydroxyl group of this compound is characteristic of alkaloids that interact with different targets, including nicotinic receptors and monoamine transporters. The lack of direct comparative bioactivity data for the parent molecules underscores that their biological importance is primarily realized after esterification, which transforms them into structurally complex and pharmacologically potent alkaloids. Further research using standardized binding assays would be valuable to quantify the inherent, albeit likely weak, affinity of tropine and this compound for various receptors, providing a more complete understanding of their structure-activity relationships.
References
A Comparative Spectroscopic Analysis of Pseudotropine and Tropine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for pseudotropine and its diastereomer, tropine (B42219). Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their identification, characterization, and differentiation in various research and development settings. Both this compound and tropine share the same molecular formula (C₈H₁₅NO) and a bicyclic tropane (B1204802) core structure. They differ only in the stereochemistry of the hydroxyl group at the C-3 position: in this compound, the hydroxyl group is in the exo (β) position, while in tropine, it is in the endo (α) position. This subtle structural variance leads to discernible differences in their spectroscopic profiles.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and tropine, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Due to significant overlap in the ¹H NMR spectra of tropine and this compound, distinguishing them by 1D NMR can be challenging.[1] However, subtle differences in chemical shifts, particularly for the proton at C-3 and adjacent protons, can be observed. 2D NMR techniques are often employed for unambiguous assignment.
| Assignment | Tropine ¹H Chemical Shift (ppm) | This compound ¹H Chemical Shift (ppm) | Tropine ¹³C Chemical Shift (ppm) | This compound ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | Data not readily available in a comparable format | ~40.2 | Data not readily available |
| H-1, H-5 | ~3.1-3.2 | Data not readily available in a comparable format | ~61.9 | Data not readily available |
| H-3 | ~4.0 (quintet) | ~3.8 (broad) | ~64.5 | ~68.0 |
| H-2, H-4 (axial) | ~2.0-2.1 | Data not readily available in a comparable format | ~35.5 | ~39.0 |
| H-2, H-4 (equatorial) | ~1.6-1.7 | Data not readily available in a comparable format | ~35.5 | ~39.0 |
| H-6, H-7 (axial) | ~1.9-2.0 | Data not readily available in a comparable format | ~25.9 | ~27.0 |
| H-6, H-7 (equatorial) | ~1.5-1.6 | Data not readily available in a comparable format | ~25.9 | ~27.0 |
Note: NMR data can vary depending on the solvent and instrument frequency. The data for tropine is compiled from various sources. Complete, assigned NMR data for this compound is not as readily available in the literature.
Table 2: Infrared (IR) Spectroscopic Data
The IR spectra of both isomers are dominated by absorptions corresponding to the O-H, C-H, C-N, and C-O functional groups. The primary difference lies in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule.
| Vibrational Mode | Tropine (cm⁻¹) | This compound (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3400 | ~3400 | Strong, Broad |
| C-H stretch (alkane) | ~2850-2950 | ~2850-2950 | Strong |
| C-N stretch (amine) | ~1030-1230 | ~1030-1230 | Medium |
| C-O stretch (alcohol) | ~1040 | ~1050 | Strong |
Table 3: Mass Spectrometry (MS) Data
Both this compound and tropine have a molecular weight of 141.21 g/mol . In mass spectrometry, they typically show a molecular ion peak ([M]⁺) at m/z 141 or a protonated molecular ion ([M+H]⁺) at m/z 142. The fragmentation patterns show key differences that allow for their distinction.
| Parameter | Tropine | This compound |
| Molecular Ion ([M]⁺) | m/z 141 | m/z 141 |
| Protonated Molecule ([M+H]⁺) | m/z 142 | m/z 142 |
| Base Peak | m/z 124 | m/z 96 |
| Major Fragments (m/z) | 124, 96, 82, 81 | 124, 96, 82, 67 |
The base peak at m/z 124 for tropine corresponds to the loss of a water molecule. For this compound, the base peak at m/z 96 is a major distinguishing feature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of tropane alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a larger spectral width, and a longer relaxation delay (e.g., 2-10 seconds).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
GC-MS: The sample is dissolved in a volatile organic solvent and injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.
-
LC-MS: The sample is dissolved in a suitable solvent and injected into the LC system. The LC effluent is directed into the mass spectrometer's ion source.
-
-
Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting fragment ions.
Mandatory Visualization
The stereochemical relationship between this compound and tropine is a key differentiating factor. The following diagram illustrates this isomeric relationship.
Caption: Stereochemical relationship of tropine and this compound from tropinone.
References
A Comparative Guide to the Analytical Cross-Validation of Pseudotropine Determination Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pseudotropine, a tropane (B1204802) alkaloid and a key precursor in the synthesis of various pharmaceuticals, is critical in drug development and quality control. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of three commonly employed methods: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The information presented herein is based on a synthesis of published experimental data to facilitate the selection of the most appropriate method for a given research or quality control objective.
Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key validation parameters for HPLC-MS/MS, GC-MS, and CE in the analysis of tropane alkaloids, including this compound. These values are compiled from various studies and should be considered as representative, as actual performance may vary depending on the specific instrumentation, experimental conditions, and matrix.
| Performance Parameter | HPLC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL | 5.0 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 100 ng/mL | 1 - 6 µg/kg | 1.5 µg/mL |
| Accuracy (Recovery %) | 87 - 122% | >80%[1] | 101.0 - 102.7% |
| Precision (RSD %) | 2 - 13%[2] | <10% | 1.07 - 2.08% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are synthesized methodologies for the analysis of this compound using HPLC-MS/MS, GC-MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine), add an internal standard (e.g., homatropine).
-
Adjust the pH of the sample to 8.
-
Perform liquid-liquid extraction with ethyl acetate (B1210297).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: Allure PFP propyl column (50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mmol/L ammonium (B1175870) acetate buffer with 0.1% formic acid (pH 4) in a 70:30 ratio (v/v).
-
Flow Rate: 0.2 mL/min.
-
Mode: Isocratic.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation
-
Mix the biological sample (e.g., serum, urine) with a borate (B1201080) buffer.
-
Apply the mixture to an Extrelut column.
-
Elute the tropane alkaloids with dichloromethane.
-
Evaporate the eluent.
-
Derivatize the residue to form trimethylsilyl (B98337) (TMS) derivatives to improve thermal stability and chromatographic properties.
2. Chromatographic Conditions
-
Column: Semi-polar capillary column.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: Optimized to prevent thermal degradation of the analytes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Single Ion Monitoring (SIM) or full scan mode.
Capillary Electrophoresis (CE)
1. Sample Preparation
-
Dissolve the sample in the background electrolyte.
-
Filter the sample to remove any particulate matter.
2. Electrophoretic Conditions
-
Capillary: Fused silica (B1680970) capillary (e.g., 42.1 cm x 50 µm i.d.).
-
Background Electrolyte (BGE): 50 mmol/L phosphate (B84403) buffer (pH 5.0) containing 20% (v/v) tetrahydrofuran (B95107) (THF).
-
Applied Voltage: 20 kV.
-
Detection: UV detection.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. It is particularly important when transferring a method between laboratories or when comparing a new method to an established one. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
References
Unveiling the Biological Efficacy of Pseudotropine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of alkaloid scaffolds is paramount. This guide provides a comparative analysis of the biological efficacy of pseudotropine derivatives against their parent compound, this compound. We delve into quantitative data on their anticholinergic and local anesthetic activities, offering insights into how structural modifications influence pharmacological effects.
This compound, a natural tropane (B1204802) alkaloid, serves as a foundational structure for the synthesis of various derivatives with modified biological activities. The orientation of the hydroxyl group at the C-3 position in the tropane ring is a critical determinant of pharmacological action. This guide focuses on a key derivative, benzoylthis compound, and its quaternary ammonium (B1175870) salt, to illustrate the impact of esterification and quaternization on the biological efficacy of the this compound core.
Comparative Biological Efficacy: A Quantitative Overview
The biological activities of this compound and its derivatives have been evaluated through various pharmacological assays. Below is a summary of the quantitative data comparing the anticholinergic and local anesthetic effects of this compound, its benzoyl ester, and the N-ethyl quaternary derivative of benzoylthis compound.
| Compound | Anticholinergic Activity (Atropine Units) | Local Anesthetic Activity (Cocaine Units) |
| This compound | - | - |
| Benzoylthis compound | 0.02 | 1.0 |
| N-Ethyl-benzoylthis compound | 10.0 | 0.1 |
Data sourced from Gyermek, L. (1953). Quaternary derivatives of benzoyl tropine (B42219) and benzoyl this compound with anticholinergic and local anesthetic properties. Nature, 171(4357), 788.
In-Depth Analysis of Biological Activities
Anticholinergic Activity
The data clearly indicates that the parent compound, this compound, exhibits negligible anticholinergic activity. Esterification of the 3-hydroxyl group with benzoic acid to form benzoylthis compound results in a compound with weak anticholinergic properties, approximately 2% of the activity of atropine (B194438).
A dramatic increase in anticholinergic potency is observed upon quaternization of the nitrogen atom in benzoylthis compound. The N-ethyl derivative of benzoylthis compound is ten times more potent than atropine as an anticholinergic agent. This highlights the significant role of the positively charged quaternary nitrogen in enhancing the interaction with muscarinic acetylcholine (B1216132) receptors.
Local Anesthetic Activity
In contrast to its weak anticholinergic effects, benzoylthis compound demonstrates potent local anesthetic activity, equivalent to that of cocaine. This underscores the importance of the benzoyl ester moiety for this pharmacological effect.
Interestingly, the introduction of a quaternary ammonium group in N-ethyl-benzoylthis compound leads to a tenfold reduction in local anesthetic activity compared to its tertiary amine precursor. This suggests that the permanent positive charge on the nitrogen atom hinders its ability to interact effectively with the sodium channels responsible for nerve conduction blockade.
Experimental Protocols
The quantitative data presented in this guide was obtained through established pharmacological assays.
Determination of Anticholinergic Activity
The anticholinergic activity was determined on the isolated small intestine of the guinea pig. The assay measures the ability of the test compound to inhibit the contractile response induced by a standard dose of acetylcholine. The activity is expressed in "Atropine Units," where the activity of atropine is taken as 1.
Determination of Local Anesthetic Activity
The local anesthetic activity was assessed using the guinea pig cornea method. This assay evaluates the ability of the test compound to induce corneal anesthesia, preventing the blink reflex upon mechanical stimulation. The potency is expressed in "Cocaine Units," with the activity of cocaine set as 1.
Signaling Pathways and Logical Relationships
The biological activities of this compound derivatives can be understood through their interaction with specific signaling pathways.
Caption: Interaction of this compound derivatives with their biological targets.
This guide provides a concise yet comprehensive comparison of the biological efficacy of this compound and its derivatives. The presented data and experimental context are intended to aid researchers in the rational design and development of novel therapeutic agents based on the versatile tropane scaffold.
comparing the pharmacological profiles of pseudotropine and cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of pseudotropine and cocaine, two structurally related tropane (B1204802) alkaloids. While cocaine is a well-characterized psychostimulant with a clear mechanism of action, the pharmacological profile of this compound, an isomer of tropine (B42219) and a known biosynthetic precursor to other alkaloids, is less defined in the scientific literature. This comparison aims to summarize the existing experimental data for cocaine, highlight the current knowledge gap regarding this compound's direct pharmacological activity, and provide detailed experimental protocols for future research in this area.
Chemical Structures
This compound and cocaine share the same fundamental tropane ring structure, an N-methyl-8-azabicyclo[3.2.1]octane core. The key structural differences lie in the stereochemistry of the hydroxyl group at the C-3 position and the presence of ester functionalities in cocaine, which are absent in this compound.
Figure 1. Chemical Structures of this compound and Cocaine.
Pharmacological Profile Comparison
A direct quantitative comparison of the pharmacological profiles is challenging due to the limited publicly available data for this compound's interaction with key central nervous system targets.
Cocaine: A Well-Defined Monoamine Reuptake Inhibitor
Cocaine's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, cocaine increases the synaptic concentration of dopamine, serotonin, and norepinephrine, leading to its characteristic stimulant and euphoric effects.
Table 1: In Vitro Inhibitory Activity of Cocaine at Monoamine Transporters
| Transporter | IC50 (nM)¹ | Ki (nM)² |
| Dopamine Transporter (DAT) | ~255 - 450 | ~200 |
| Serotonin Transporter (SERT) | ~680 | - |
| Norepinephrine Transporter (NET) | ~670 | - |
¹IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions. ²Ki (inhibitory constant) provides a measure of binding affinity.
This compound: An Endogenous Alkaloid with Undefined Pharmacological Activity
This compound is a naturally occurring alkaloid found in plants of the Erythroxylaceae and Solanaceae families. It serves as a crucial intermediate in the biosynthesis of other tropane alkaloids, such as the calystegines. However, there is a significant lack of published experimental data characterizing its direct pharmacological activity, including its binding affinities and inhibitory potencies at monoamine transporters. While its structural similarity to cocaine suggests the potential for interaction with similar biological targets, this has not been experimentally verified in the available literature.
Signaling Pathways and Metabolism
Cocaine Signaling and Metabolism
Cocaine's blockade of the dopamine transporter is a key signaling event that leads to the accumulation of dopamine in the synaptic cleft, intensely stimulating postsynaptic dopamine receptors.
Figure 2. Cocaine's Mechanism of Action at the Dopaminergic Synapse.
Cocaine is primarily metabolized in the liver and plasma by esterases, leading to the formation of benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. A minor metabolic pathway involves N-demethylation by cytochrome P450 enzymes to form norcocaine.
Figure 3. Major Metabolic Pathways of Cocaine.
This compound Biosynthesis and Metabolism
This compound is synthesized from tropinone (B130398) via the action of the enzyme tropinone reductase II (TR-II). It can then be further metabolized to various other tropane alkaloids.
Figure 4. Biosynthetic Pathway Involving this compound.
Experimental Protocols
To address the gap in the pharmacological data for this compound, the following standard experimental protocols can be employed.
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing the human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compound: this compound.
-
Reference compound: Cocaine.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or reference compound (cocaine) in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 5. Workflow for a Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC50 of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Cell line stably expressing the human DAT, SERT, or NET (e.g., HEK293 or CHO cells).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Test compound: this compound.
-
Reference compound: Cocaine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound) or reference compound (cocaine) in uptake buffer.
-
Initiate Uptake: Add a fixed concentration of the radiolabeled neurotransmitter to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature (e.g., 37°C).
-
Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the intracellular radiolabel.
-
Quantification: Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This comparative guide highlights the well-established pharmacological profile of cocaine as a monoamine reuptake inhibitor and underscores the significant gap in our understanding of the direct pharmacological actions of this compound. While structurally similar to cocaine, the absence of quantitative data on this compound's interaction with key CNS targets prevents a direct comparison of their potencies. The provided experimental protocols offer a clear path for researchers to investigate the pharmacological profile of this compound and other related tropane alkaloids, which will be crucial for a more complete understanding of their potential biological activities and for the development of novel therapeutics.
Pseudotropine: A Comparative Analysis of In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, understanding the pharmacological and toxicological profile of a compound is paramount. This guide provides a comparative overview of in vitro and in vivo studies on pseudotropine, a tropane (B1204802) alkaloid and a key intermediate in the biosynthesis of other bioactive molecules. While extensive comparative data for this compound itself is limited, this guide synthesizes the available information, outlines its established biological role, and presents standard experimental approaches for its evaluation.
This compound (3β-tropanol) is a diastereomer of tropine (B42219) and is primarily recognized for its role as a precursor in the biosynthesis of calystegines, a class of polyhydroxylated nortropane alkaloids.[1][2][3][4][5] Unlike its more extensively studied relatives, such as atropine (B194438) and scopolamine, this compound has not been the focus of extensive pharmacological investigation as an independent agent. Consequently, there is a notable scarcity of direct comparative studies detailing its effects in both in vitro and in vivo settings.
This guide will focus on the established biosynthetic significance of this compound and the available toxicological data. It will also provide an overview of the standard experimental protocols and workflows that would be employed to characterize the in vitro and in vivo effects of a tropane alkaloid like this compound, should such investigations be undertaken.
Biosynthesis of this compound
In vivo, this compound is synthesized from tropinone (B130398), a key branch-point intermediate in the tropane alkaloid pathway. The stereospecific reduction of tropinone is catalyzed by the enzyme tropinone reductase II (TR-II), which preferentially produces the 3β-hydroxyl configuration of this compound. In contrast, tropinone reductase I (TR-I) produces the 3α-hydroxyl isomer, tropine, which serves as the precursor for alkaloids like hyoscyamine (B1674123) and scopolamine.
The biosynthetic pathway leading to this compound is a critical step for the production of calystegines, which are known glycosidase inhibitors. The conversion of this compound involves a series of enzymatic reactions, including acylation and hydroxylation, to form the diverse structures of calystegines.
Figure 1. Biosynthetic pathway of this compound and its conversion to calystegines.
Toxicological Profile
| Data Point | In Vitro Data | In Vivo Data | Source |
| Acute Toxicity | No data available | Harmful if swallowed, Harmful if inhaled (GHS Classification) | |
| LD50 | Not applicable | No specific value reported | - |
Table 1. Summary of Available Toxicological Data for this compound
The Globally Harmonized System (GHS) classification suggests that this compound poses a moderate acute toxicity risk upon oral ingestion or inhalation. This information is crucial for handling the compound in a research setting but does not provide a detailed dose-response relationship that would be obtained from comprehensive in vivo studies.
Experimental Protocols for Characterization
While specific experimental data for this compound is lacking, the following sections outline the standard methodologies that would be used to compare its in vitro and in vivo effects.
In Vitro Experimental Protocols
In vitro assays are essential for determining the direct interaction of a compound with its molecular targets and for assessing its cellular effects in a controlled environment.
1. Receptor Binding Assays:
-
Objective: To determine the affinity of this compound for various receptors, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors, which are common targets for tropane alkaloids.
-
Methodology: Radioligand binding assays are typically employed. This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioactivity bound to the membranes is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
2. Functional Assays:
-
Objective: To determine the functional activity of this compound at its target receptors (i.e., whether it is an agonist, antagonist, or allosteric modulator).
-
Methodology: For G-protein coupled receptors (GPCRs), assays such as cAMP measurement or calcium flux assays are used. For ion channels, electrophysiological techniques like patch-clamp recordings on cells expressing the target channel would be appropriate. Dose-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compound.
3. Cell Viability and Cytotoxicity Assays:
-
Objective: To assess the cytotoxic potential of this compound in various cell lines.
-
Methodology: Assays such as MTT, MTS, or LDH release assays are used. Cells are treated with increasing concentrations of this compound for a defined period, and cell viability is measured. This provides an initial indication of the compound's toxicity at the cellular level.
In Vivo Experimental Protocols
In vivo studies are necessary to understand the overall effects of a compound in a complex living organism, including its pharmacokinetics and systemic effects.
1. Pharmacokinetic (ADME) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via different routes (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of this compound and its potential metabolites in the plasma is quantified using methods like LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.
2. Pharmacodynamic/Efficacy Studies:
-
Objective: To evaluate the physiological and behavioral effects of this compound in animal models.
-
Methodology: Based on the in vitro findings, appropriate animal models are selected. For example, if this compound shows affinity for central nervous system receptors, its effects on locomotor activity, anxiety, or cognition could be assessed using tests like the open field test, elevated plus maze, or Morris water maze.
3. Acute Toxicity Studies:
-
Objective: To determine the acute toxicity and the median lethal dose (LD50) of this compound.
-
Methodology: The compound is administered to animals at a range of doses, and the animals are observed for a set period for signs of toxicity and mortality. The LD50 value is then calculated statistically.
Figure 2. Conceptual workflow for the in vitro and in vivo evaluation of a compound.
Comparison and Conclusion
A direct comparison of the in vitro and in vivo effects of this compound is currently hampered by the lack of published data. The primary focus of research on this compound has been its role as a biosynthetic intermediate. While its GHS classification indicates potential toxicity, detailed in vivo toxicological and pharmacological studies are needed for a comprehensive risk assessment and to uncover any potential therapeutic applications.
For researchers interested in the pharmacological effects of this compound, the logical first step would be to conduct comprehensive in vitro screening, including receptor binding and functional assays, against a panel of relevant targets, particularly those associated with tropane alkaloids. Positive results from these studies would then warrant progression to in vivo models to assess efficacy, pharmacokinetics, and safety.
References
A Comparative Guide to Analytical Standards for Pseudotropine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for assessing the purity of pseudotropine, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this compound is paramount as impurities can impact the yield, quality, and safety of the final drug product.[1] This document outlines commercially available analytical standards, compares key analytical techniques with supporting experimental data, and provides detailed protocols for method implementation.
Comparison of Commercially Available this compound Analytical Standards
The selection of a suitable analytical standard is the foundation of accurate purity assessment. Primary reference standards, certified for absolute purity, are ideal for critical applications such as the calibration of in-house standards and method validation.
| Supplier/Product Line | Grade | Stated Purity | Comments |
| PhytoLab (via MilliporeSigma) | phyproof® Primary Reference Substance | ≥95.0% (by GC) | Certified absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities. An exemplary Certificate of Analysis is available.[1][2] |
| LGC Standards | Dr. Ehrenstorfer | Not specified on product page | Produced in accordance with ISO 17034 for reference material producers. A Certificate of Analysis is available upon request. |
| MedchemExpress | Research Grade | ≥97.0% | Certificate of Analysis available, stating appearance and purity. |
| Cayman Chemical | Research Grade | ≥98% | Certificate of Analysis and GC-MS data are available. |
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, high throughput, or structural elucidation.
| Analytical Method | Principle | Pros | Cons |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities, well-established methods for tropane (B1204802) alkaloids. | Requires derivatization for polar compounds, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Versatile for a wide range of compounds, non-destructive, suitable for stability-indicating methods. | May require longer analysis times, selection of appropriate column and mobile phase is critical. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination based on the ratio of the integral of the analyte signal to that of a certified internal standard. | Primary analytical method, highly accurate and precise, provides structural information. | Requires a high-field NMR spectrometer, lower sensitivity compared to chromatographic methods. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, especially for charged molecules and isomers, requires minimal sample and solvent. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.[2][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.
Gas Chromatography with Flame Ionization Detection (GC-FID) for this compound Purity
This method is suitable for the quantification of this compound and the separation of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound reference standard and sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Internal Standard (IS): n-Eicosane or other suitable n-alkane.
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh about 10 mg of this compound reference standard or sample into a vial.
-
Add 1.0 mL of a solution of the internal standard in pyridine (e.g., 1 mg/mL).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Data Analysis: Calculate the purity of this compound based on the peak area ratio of the derivatized this compound to the internal standard in the sample compared to that of the reference standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound Purity
This stability-indicating method is designed to separate this compound from its potential degradation products and related impurities.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound reference standard and sample
-
Acetonitrile, HPLC grade
-
Ammonium acetate (B1210297), analytical grade
-
Glacial acetic acid, analytical grade
-
Internal Standard (IS): Tropine hydrochloride or other suitable related compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in Mobile Phase A).
-
Accurately weigh about 10 mg of the this compound reference standard or sample and dissolve in 10.0 mL of Mobile Phase A.
-
Transfer 1.0 mL of this solution to a 10 mL volumetric flask, add 1.0 mL of the internal standard stock solution, and dilute to volume with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Data Analysis: Calculate the purity of this compound based on the peak area ratio of this compound to the internal standard in the sample compared to that of the reference standard. The method should be validated for its stability-indicating properties through forced degradation studies.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a probe capable of performing quantitative experiments.
Reagents:
-
This compound sample
-
Certified Internal Standard (IS): e.g., Maleic acid, Dimethyl sulfone, or Potassium hydrogen phthalate.
-
Deuterated solvent: Methanol-d₄ or Deuterium Oxide (D₂O) with a certified reference for chemical shift.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the certified internal standard into a tared NMR tube.
-
Record the exact weights.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (both analyte and IS). A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250 for the signals used for quantification.
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Stable and controlled, e.g., 298 K.
-
-
Data Processing:
-
Apply a Fourier transform with zero-filling.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
-
Data Analysis: The purity of the this compound sample (P_sample) is calculated using the following equation:
P_sample (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizations
Workflow for this compound Purity Assessment
Caption: A logical workflow for the purity assessment of a this compound sample.
Signaling Pathway for Method Selection
Caption: A decision-making pathway for selecting the appropriate analytical method.
References
Comparative Docking Analysis of Pseudotropine with Target Acetylcholine Receptors
A comprehensive in silico analysis reveals the binding characteristics of pseudotropine with key nicotinic and muscarinic acetylcholine (B1216132) receptors, providing valuable insights for drug discovery and development. This guide presents a comparative overview of this compound's binding affinities and interaction patterns against other relevant tropane (B1204802) alkaloids, supported by detailed experimental data and molecular visualizations.
This compound, a natural tropane alkaloid and a stereoisomer of tropine, serves as a crucial precursor in the biosynthesis of various pharmacologically active compounds. Understanding its interaction with target receptors is paramount for the rational design of novel therapeutics. This guide delves into the comparative molecular docking studies of this compound with its primary targets: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).
Binding Affinity Profile of Tropane Alkaloids
A study analyzing the affinity of fourteen tropane and related alkaloids for nicotinic and muscarinic acetylcholine receptors provided crucial experimental data. The binding affinities, expressed as IC50 values, were determined through radioligand binding assays. These values represent the concentration of the alkaloid required to inhibit 50% of the binding of a specific radioligand to the receptor.
| Alkaloid | Muscarinic Receptor IC50 (µM) | Nicotinic Receptor IC50 (µM) |
| This compound | 136 | >1000 |
| Tropine | 230 | >1000 |
| Atropine (B194438) | 0.0048 | 3.7 |
| Scopolamine (B1681570) | 0.0021 | 1.2 |
Lower IC50 values indicate higher binding affinity.
These findings indicate that this compound exhibits a moderate affinity for muscarinic receptors, while its affinity for nicotinic receptors is significantly lower. In comparison, well-known antagonists like atropine and scopolamine demonstrate substantially higher affinities for both receptor types, with a more pronounced effect on muscarinic receptors. The stereoisomer of this compound, tropine, shows a slightly lower affinity for muscarinic receptors.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in the table were determined using a competitive radioligand binding assay. The general protocol for such an assay is as follows:
-
Receptor Preparation: Membranes from tissues expressing the target receptors (e.g., rat brain for a mixture of receptor subtypes) are isolated and prepared.
-
Radioligand Incubation: The receptor membranes are incubated with a specific radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors or [3H]nicotine for nicotinic receptors) at a constant concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptors.
-
Separation and Measurement: After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration). The amount of radioactivity in the bound fraction is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
Molecular Docking and Interaction Analysis
For a more detailed understanding of these interactions, molecular docking simulations are employed. These computational techniques predict the preferred orientation and binding affinity of a ligand when bound to a receptor.
Conceptual Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for performing comparative docking studies of ligands like this compound with their target receptors.
Signaling Pathways of Acetylcholine Receptors
This compound and other tropane alkaloids exert their effects by modulating the signaling pathways of acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
nAChRs are ligand-gated ion channels. The binding of an agonist, such as acetylcholine, leads to a conformational change that opens the channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the cell membrane and the initiation of a cellular response.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
mAChRs are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular G-proteins, which in turn modulate the activity of various effector enzymes and ion channels, leading to a more diverse and prolonged cellular response compared to nAChRs.
Conclusion
The available data indicates that this compound has a moderate and selective affinity for muscarinic acetylcholine receptors over nicotinic receptors. Its binding affinity is lower than that of established antagonists like atropine and scopolamine. The stereochemistry of the hydroxyl group is a key determinant of this interaction. Further computational docking and molecular dynamics simulation studies are warranted to elucidate the precise binding modes and energetic contributions of this compound with different subtypes of acetylcholine receptors. Such studies will be instrumental in guiding the development of novel and more selective therapeutic agents based on the tropane alkaloid scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
